Mezigdomide
Description
This compound is a modulator of the E3 ubiquitin ligase complex containing cereblon (CRL4-CRBN E3 ubiquitin ligase), with potential immunomodulating and antineoplastic activities. Upon administration, this compound specifically binds to cereblon (CRBN), thereby affecting the ubiquitin E3 ligase activity, and targeting certain substrate proteins for ubiquitination. This induces proteasome-mediated degradation of certain transcription factors, some of which are transcriptional repressors in T-cells. This leads to modulation of the immune system, including activation of T-lymphocytes, and downregulation of the activity of other proteins, some of which play key roles in the proliferation of certain cancer cell types. CRBN, the substrate recognition component of the CRL4-CRBN E3 ubiquitin ligase complex, plays a key role in the ubiquitination of certain proteins.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINZZFBHWSAGL-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2259648-80-9 | |
| Record name | Mezigdomide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEZIGDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mezigdomide cereblon E3 ligase modulation pathway
An In-depth Technical Guide to the Mezigdomide Cereblon E3 Ligase Modulation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly CC-92480) is a novel, orally administered small molecule belonging to the class of Cereblon E3 Ligase Modulator Drugs (CELMoDs).[1][2] It represents a next-generation advancement over previous immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, demonstrating significantly higher potency in its mechanism of action.[3][4][5] Developed for the treatment of relapsed/refractory multiple myeloma (RRMM), this compound has shown promising efficacy in clinical trials, particularly in heavily pretreated patient populations, including those refractory to prior IMiD therapy, proteasome inhibitors, and anti-CD38 monoclonal antibodies.[6][7][8]
This technical guide provides a detailed overview of this compound's core mechanism, the downstream signaling consequences, and a summary of the preclinical and clinical data supporting its development. It is intended for professionals in the fields of oncology research and drug development.
Core Mechanism of Action: Modulation of the CRL4-CRBN E3 Ubiquitin Ligase
This compound's therapeutic effects are mediated by its potent interaction with the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][6] Unlike an inhibitor, this compound acts as a "molecular glue," altering the substrate specificity of the E3 ligase complex.[9]
The key steps in its mechanism are:
-
Binding to Cereblon: this compound binds with high affinity to a specific pocket on the CRBN protein.[3][4] This binding induces a conformational change in the substrate-binding surface of CRBN.
-
Neosubstrate Recruitment: This conformational change creates a novel binding interface that selectively recruits proteins not typically targeted by the native CRL4-CRBN complex. These new targets are referred to as "neosubstrates."
-
Targeted Ubiquitination: The primary neosubstrates for the this compound-CRBN complex are the lymphoid transcription factors Ikaros (Ikaros Family Zinc Finger Protein 1, or IKZF1) and Aiolos (Ikaros Family Zinc Finger Protein 3, or IKZF3).[2][4][6] Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase complex.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the targeted transcription factors.[3] this compound is distinguished by its ability to induce rapid, efficient, and profound degradation of Ikaros and Aiolos.[10][11]
Downstream Cellular Consequences
The degradation of IKZF1 and IKZF3 triggers a dual-action therapeutic effect, comprising direct tumoricidal activity and indirect immune system stimulation.[10][12]
-
Direct Tumoricidal Effects: Ikaros and Aiolos are critical transcription factors for the survival and proliferation of multiple myeloma cells.[13] Their degradation leads to the downregulation of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4), ultimately inducing cell cycle arrest and apoptosis in malignant plasma cells.[13][14] This mechanism is effective even in myeloma cells that have developed resistance to lenalidomide and pomalidomide.[6]
-
Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[13] Their degradation by this compound removes this repression, leading to increased IL-2 production and enhanced T-cell proliferation and activation.[12][15] This boosts the patient's own immune system to recognize and attack myeloma cells. Preclinical studies also indicate that this compound enhances Natural Killer (NK) cell activity, further contributing to its immunomodulatory profile.[10][16]
Preclinical and Clinical Data
This compound's potent mechanism has been validated in numerous preclinical models and clinical trials, demonstrating significant anti-myeloma activity.
Preclinical Evidence
In vitro studies using multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide, have shown that this compound potently induces apoptosis and inhibits proliferation.[6] It has demonstrated synergistic anti-tumor activity when combined with other standard-of-care agents like dexamethasone, proteasome inhibitors (bortezomib), and anti-CD38 monoclonal antibodies (daratumumab).[3][10] In animal xenograft models, this compound combinations led to significantly greater tumor growth inhibition compared to individual agents alone.[3][4]
| Preclinical Study Finding | Model System | Key Result | Reference |
| Synergistic Anti-Tumor Activity | MOLP-8 MM Cell Line | This compound + Daratumumab combination showed greater anti-MM activity than either single agent. | [10] |
| Enhanced Apoptosis in ADCC Assay | MM Cell Lines | This compound + Daratumumab induced significantly more apoptosis than Pomalidomide + Daratumumab. | [10] |
| Overcoming IMiD Resistance | Lenalidomide-resistant xenograft mouse model | This compound + Dexamethasone/Bortezomib showed significant tumor growth inhibition. | [3][4] |
| Potency Comparison | In vitro assays | This compound demonstrates 10-20 times higher binding capacity to CRBN and more profound IKZF1/3 degradation compared to traditional IMiDs. | [11][16] |
Clinical Trial Data
Clinical trials have evaluated this compound both as a doublet with dexamethasone and as part of triplet combinations. The phase 1/2 CC-92480-MM-001 study established the safety and efficacy of this compound plus dexamethasone in a heavily pretreated RRMM population.[7][17]
Table 1: Efficacy of this compound in Relapsed/Refractory Multiple Myeloma
| Trial / Combination | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| CC-92480-MM-001 (Phase 2) this compound + Dexamethasone | Triple-class refractory RRMM (N=101) | 41% | 4.4 months | [7] |
| CC-92480-MM-001 (Subgroup) this compound + Dexamethasone | Prior anti-BCMA therapy (N=30) | 50% | Not Reported | [17] |
| CC-92480-MM-001 (Subgroup) this compound + Dexamethasone | With extramedullary plasmacytomas (N=40) | 30% | Not Reported | [7][8] |
| Combination Therapy this compound + Dexamethasone + Proteasome Inhibitors | RRMM | 60% to 80% | Not Reported | [1] |
| CA057-003 (Phase 1/2) this compound + Trametinib | Heavily pretreated RRMM (N=20) | 75% | Not Reported | [18] |
Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) from CC-92480-MM-001
| Adverse Event | Incidence (%) | Reference |
| Hematologic | ||
| Neutropenia | 71.5% - 74.3% | [3][17] |
| Anemia | 32.7% - 37.7% | [3][17] |
| Thrombocytopenia | 23.4% - 25.7% | [3][17] |
| Non-Hematologic | ||
| Infections (including Pneumonia, COVID-19) | 32.7% - 40.3% | [3][17] |
| Febrile Neutropenia | 14.9% | [17] |
The most common dose-limiting toxicities are hematologic, primarily neutropenia, which is considered a mechanism-based effect related to the role of Ikaros and Aiolos in granulocyte maturation.[3] These adverse events are generally manageable with dose adjustments and supportive care.[1]
Key Experimental Methodologies
The following sections summarize the methodologies used in key studies to elucidate the mechanism and efficacy of this compound.
Preclinical Efficacy Assays
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Objective: To determine if this compound enhances the cytotoxic function of immune cells mediated by an antibody like daratumumab.
-
Protocol Summary: Multiple myeloma (MM) cell lines are treated with this compound, daratumumab, or the combination. Peripheral blood mononuclear cells (PBMCs), containing NK cells, are added as effector cells. Cell lysis (cytotoxicity) is measured, often via a colorimetric or fluorescence-based assay that quantifies the release of an intracellular enzyme (e.g., LDH) or a pre-loaded dye from dead cells.[10]
-
-
Xenograft Tumor Models:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Protocol Summary: Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously or systemically inoculated with human MM cells. Once tumors are established, mice are randomized into treatment cohorts (e.g., vehicle, this compound, dexamethasone, combination). Tumor volume is measured regularly over the course of the study. At the end of the study, tumors may be excised for further analysis.[3][6]
-
Clinical Trial Design
-
Phase 1/2 Dose-Escalation and Expansion (e.g., CC-92480-MM-001):
-
Objective: To determine the recommended Phase 2 dose (RP2D), safety, and preliminary efficacy of this compound.
-
Protocol Summary: The Phase 1 (dose-escalation) portion enrolls small cohorts of patients with RRMM who receive escalating doses of this compound to identify the maximum tolerated dose and dose-limiting toxicities. The Phase 2 (dose-expansion) portion enrolls a larger cohort of patients at the established RP2D to further evaluate safety and assess efficacy, with the primary endpoint typically being the Overall Response Rate (ORR).[7] this compound is administered orally on a 21-days-on, 7-days-off schedule within a 28-day cycle, in combination with weekly dexamethasone.[7]
-
Conclusion and Future Directions
This compound is a highly potent Cereblon E3 ligase modulator that leverages a molecular glue mechanism to induce the degradation of key lymphoid transcription factors, IKZF1 and IKZF3. This leads to a powerful dual mechanism of direct tumor cell killing and immune system activation. Clinical data have confirmed its substantial activity in heavily pretreated multiple myeloma, a setting with a high unmet medical need.
Future research and development will focus on optimizing combination strategies, exploring its use in earlier lines of therapy, and potentially expanding its application to other hematologic malignancies where IKZF1 and IKZF3 are key survival factors.[3][6] The robust efficacy and manageable safety profile of this compound position it as a cornerstone agent in the evolving treatment paradigm for multiple myeloma.
References
- 1. myeloma.org [myeloma.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]
- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. onclive.com [onclive.com]
Mezigdomide-Mediated Degradation of Ikaros and Aiolos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a novel, potent, orally bioavailable cereblon E3 ligase modulator (CELMoD) that has demonstrated significant preclinical and clinical activity in multiple myeloma, particularly in relapsed/refractory settings.[1][2][3][4] Its mechanism of action involves the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][5] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on the degradation of Ikaros and Aiolos, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its therapeutic effects by hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex associated with Cereblon (CRBN), the substrate receptor.[1][2][4] By binding to CRBN, this compound induces a conformational change that enhances the recruitment of neosubstrates, primarily Ikaros and Aiolos, to the E3 ligase complex.[1][2][5] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][2] The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, results in potent anti-myeloma and immunomodulatory effects.[1][2][5]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding this compound's binding affinity to Cereblon and its potent degradation activity against Ikaros and Aiolos in multiple myeloma (MM) cell lines.
Table 1: Cereblon Binding Affinity
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound (CC-92480) | Competitive Binding Assay | 30 | [1] |
| Lenalidomide | Competitive Binding Assay | 1270 | [2] |
Table 2: In Vitro Degradation of Ikaros and Aiolos
| Cell Line | Compound | Target Protein | DC50 (nM) | Time Point | Reference |
| H929 | This compound | Ikaros | <1 | 4h | [6] |
| H929 | This compound | Aiolos | <1 | 4h | [6] |
| MM.1S | This compound | Ikaros | ~1-10 | 4h | [6] |
| MM.1S | This compound | Aiolos | ~1-10 | 4h | [6] |
| H929 R10-1 (Lenalidomide-resistant) | This compound | Ikaros | 1-10 | 4h | [6] |
| H929 R10-1 (Lenalidomide-resistant) | This compound | Aiolos | 1-10 | 4h | [6] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing protein degradation.
Caption: this compound-induced degradation of Ikaros and Aiolos.
Caption: Western blot workflow for protein degradation analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human multiple myeloma cell lines such as MM.1S and H929 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations.
-
Treatment: Cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 2, 4, 8, 24 hours).
Western Blot Analysis for Ikaros and Aiolos Degradation
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-15% gradient gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Ikaros and Aiolos band intensities to the loading control.
Co-Immunoprecipitation (Co-IP) for CRBN-Ikaros/Aiolos Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described above. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against CRBN or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Ikaros, Aiolos, and CRBN.
-
Quantitative Mass Spectrometry for Proteome-wide Effects
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for relative quantification, or perform label-free quantification.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Conclusion
This compound is a highly potent CELMoD that efficiently induces the degradation of Ikaros and Aiolos in multiple myeloma cells. This targeted protein degradation is central to its powerful anti-tumor and immunomodulatory activities. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the molecular mechanisms and therapeutic potential of this compound and other emerging protein degraders.
References
- 1. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Preclinical Profile of Mezigdomide (CC-92480): A Technical Guide for Hematological Malignancy Research
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) with a distinct preclinical profile compared to traditional immunomodulatory drugs (IMiDs).[1] By binding to the CRBN E3 ubiquitin ligase complex, it triggers the rapid and profound proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] This degradation results in a dual mechanism of action: direct tumoricidal activity and robust immune stimulation.[5][6] Preclinical studies have demonstrated significant anti-proliferative and apoptotic effects in various hematological malignancy models, including multiple myeloma (MM) and acute myeloid leukemia (AML).[7][8] Notably, this compound retains activity in IMiD-resistant cell lines and demonstrates strong synergy with standard-of-care agents such as dexamethasone, proteasome inhibitors, and monoclonal antibodies.[3][6][7] This guide provides a comprehensive overview of the preclinical data, key experimental methodologies, and the underlying molecular pathways associated with this compound.
Mechanism of Action
This compound functions as a "molecular glue," altering the substrate specificity of the Cullin 4A Ring Ligase–Cereblon (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][4] It has a higher binding affinity for cereblon than IMiDs and other CELMoDs, inducing a 100% "closed" or active conformation of the protein.[1][4][9] This enhanced binding leads to the efficient recruitment of neosubstrates Ikaros and Aiolos to the E3 ligase complex for polyubiquitination and subsequent degradation by the proteasome.[3][10]
The degradation of Ikaros and Aiolos, which are critical for plasma cell development and survival and act as repressors of immune function, leads to two primary downstream effects:[3][6]
-
Direct Tumoricidal Effects: Degradation of these transcription factors induces apoptosis and inhibits proliferation in malignant cells.[3][7]
-
Immunomodulatory Effects: The removal of Ikaros and Aiolos relieves suppression of key immune pathways, resulting in increased T-cell and Natural Killer (NK) cell activation and proliferation.[7][11][12]
In Vitro Preclinical Efficacy
This compound demonstrates potent single-agent and combination activity across a range of hematological malignancy cell lines.
Multiple Myeloma (MM)
This compound exhibits potent cytotoxic and anti-proliferative activity in MM cell lines, including models that are resistant to both lenalidomide and pomalidomide.[3][7][13] This suggests an ability to overcome common mechanisms of IMiD resistance.
Table 1: In Vitro Activity and Potency of this compound
| Parameter | Value | Cell Lines / System | Comments |
|---|---|---|---|
| Cereblon Binding Affinity (IC₅₀) | ~0.03 µM | Purified Protein Assay | Greater affinity than iberdomide (~0.06 µM) and pomalidomide.[4] |
| Apoptotic Activity vs. Pomalidomide | > Pomalidomide | MM Cell Lines | Achieves significantly greater apoptosis at a 100-fold lower concentration.[7] |
Preclinical studies consistently show that this compound acts synergistically with other anti-myeloma agents. This provides a strong rationale for its use in combination therapies.[6][14]
Table 2: Synergistic Effects of this compound Combinations (In Vitro)
| Combination Partner | Effect | Cell Line(s) | Key Finding |
|---|---|---|---|
| Dexamethasone | Synergy | MM Cell Lines | Synergistic in vitro cell killing.[7] |
| Bortezomib | Synergy | MM Cell Lines | Significantly greater tumor growth inhibition and potent immunomodulation.[7] |
| Daratumumab | Synergy | MOLP-8 | Combination showed ~2-4.5 fold greater anti-MM activity than daratumumab alone and ~1.7-2.4 fold greater activity than this compound alone in a CDC assay.[5] this compound also increases CD38 expression, enhancing ADCC.[7] |
| Alnuctamab (BCMAxCD3) | Potentiation | MM Cell Lines | this compound pretreatment potentiated the cytotoxicity of the bispecific antibody by upregulating adhesion molecules.[7] |
Acute Myeloid Leukemia (AML)
Recent preclinical data has expanded the potential application of this compound to other hematological malignancies.
-
KMT2A-r and NPM1c AML: this compound shows increased single-agent activity in KMT2A-rearranged and NPM1-mutant AML cell lines, including those resistant to lenalidomide.[8][15]
-
Synergy with Menin Inhibitors: It demonstrates a strong synergistic capacity to induce apoptosis when combined with menin inhibitors in AML models.[8] This effect is attributed to a more profound, rapid, and sustained degradation of Ikaros compared to earlier-generation compounds.[8]
In Vivo Preclinical Efficacy
The potent in vitro activity of this compound translates to significant anti-tumor effects in animal models of hematological cancers.
Multiple Myeloma Xenograft Models
In various mouse xenograft models, orally administered this compound has demonstrated robust tumor growth inhibition, both as a monotherapy and in combination.[3][7]
Table 3: In Vivo Efficacy of this compound in MM Xenograft Models
| Model / Setting | Treatment | Key Result |
|---|---|---|
| Tumor-Bearing Mice | This compound (1 mg/kg, oral, 21 days) | 75% reduction in tumor volume.[16] |
| Lenalidomide-Resistant Xenograft | This compound + Dexamethasone | 84% tumor growth inhibition (vs. 34% for Mezi alone and 20% for Dex alone).[17] |
| Lenalidomide-Resistant Xenograft | This compound + Bortezomib | Significantly greater tumor growth inhibition compared to single agents.[7] |
| Mouse Model | this compound + Bortezomib/Dexamethasone (Vd) | Near-complete tumor regressions and prolonged survival compared to Pomalidomide + Vd.[7] |
AML Patient-Derived Xenograft (PDX) Models
This compound has shown efficacy in challenging AML PDX models. As a single agent, it was effective in five KMT2A-r models and one NPM1c AML model.[8] When combined with the menin inhibitor VTP-50469, this compound increased survival and was able to prevent and overcome resistance-conferring MEN1 mutations.[8]
Detailed Experimental Protocols
Protein Degradation Analysis (Western Blot)
This protocol is used to quantify the degradation of Ikaros and Aiolos following this compound treatment.
-
Cell Culture and Treatment: Plate MM or AML cells (e.g., MOLP-8, MV-4-11) at a density of 0.5-1.0 x 10⁶ cells/mL. Treat with a dose range of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
In Vivo Xenograft Study Workflow
This workflow outlines a typical preclinical efficacy study in mice.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol evaluates the synergy between this compound and an antibody like daratumumab.
-
Target Cell Preparation: Label MM target cells (e.g., MOLP-8) with a fluorescence marker like Calcein-AM. Pre-treat cells with this compound or DMSO for 24-48 hours to modulate surface antigen expression (e.g., CD38).
-
Effector Cell Isolation: Isolate effector cells (PBMCs or purified NK cells) from healthy donor blood using density gradient centrifugation.
-
Co-culture: In a 96-well plate, combine target cells, effector cells (at a specific E:T ratio, e.g., 25:1), and serial dilutions of the therapeutic antibody (e.g., daratumumab).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Lysis Measurement: Centrifuge the plate and measure the fluorescence (Calcein release) in the supernatant, which is proportional to cell lysis.
-
Analysis: Calculate the percentage of specific lysis for each condition, comparing single-agent and combination treatments.
Pharmacodynamics and Biomarkers
The mechanism of this compound allows for direct pharmacodynamic (PD) monitoring through biomarkers. The degradation of Ikaros and Aiolos serves as a proximal and robust biomarker of drug activity.[1][5] Preclinical and early clinical studies show that this compound administration leads to a rapid, deep, and sustained reduction in Aiolos levels in peripheral blood T-cells.[1][5] This target engagement is directly linked to downstream immunomodulatory effects and, ultimately, anti-tumor efficacy.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. reachmd.com [reachmd.com]
- 7. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. youtube.com [youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. esmo.org [esmo.org]
- 13. Relapsed or Refractory Multiple Myeloma this compound Plus Dexamethasone - The ASCO Post [ascopost.com]
- 14. This compound for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is effective alone and in combination with menin inhibition in preclinical models of KMT2A-r and NPM1c AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CC-92480 | cereblon E3 modulator | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
Mezigdomide: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon E3 ligase modulator (CELMoD) that has demonstrated significant promise in the treatment of relapsed/refractory multiple myeloma.[1][2] As a next-generation derivative of thalidomide, this compound exhibits superior potency in binding to the cereblon (CRBN) protein, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This enhanced binding affinity translates to more efficient degradation of its neosubstrate targets, the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, details the experimental protocols for its characterization, and visualizes its mechanism of action.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound's therapeutic effect stems from its ability to act as a "molecular glue," bringing together the CRBN E3 ligase and its target proteins, Ikaros and Aiolos.[5] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The degradation of these transcription factors, which are critical for myeloma cell survival and proliferation, results in potent anti-myeloma activity.[3][4]
Signaling Pathway
The binding of this compound to Cereblon induces a conformational change in the substrate receptor, enhancing its affinity for Ikaros and Aiolos. This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target proteins, leading to their degradation and subsequent downstream anti-tumor effects.
Caption: this compound-induced degradation of Ikaros and Aiolos.
Structure-Activity Relationship (SAR) Analysis
The chemical structure of this compound has been optimized for potent Cereblon binding and efficient degradation of its target neosubstrates. While a comprehensive quantitative SAR table for a wide range of this compound analogs is not publicly available in a consolidated format, key structural features contributing to its high activity can be inferred from comparative studies with other CELMoDs like iberdomide and pomalidomide.
Key Structural Features for Activity:
-
Glutarimide Moiety: This is the essential warhead that binds to the hydrophobic pocket of Cereblon. The stereochemistry of the glutarimide is crucial for activity.
-
Phthalimide Ring System: This part of the molecule is involved in recruiting the neosubstrates, Ikaros and Aiolos. Modifications to this ring system can alter substrate specificity and degradation efficiency.
-
Linker Region: The linker connecting the glutarimide and the phthalimide moieties plays a critical role in positioning the two components for optimal ternary complex formation. The length and flexibility of the linker are key determinants of potency.
| Compound | Cereblon Binding (IC50, µM) | Ikaros Degradation | Aiolos Degradation | Anti-Myeloma Activity | Reference |
| This compound | ~0.03 | +++ | +++ | +++ | [6] |
| Iberdomide | ~0.06 | ++ | ++ | ++ | [6] |
| Pomalidomide | >1.0 | + | + | + | [5] |
| Lenalidomide | >1.0 | + | + | + | [5] |
Note: The table provides a qualitative comparison based on available literature. '+++' indicates the highest potency.
Experimental Protocols
The characterization of this compound and its analogs involves a series of key in vitro and in vivo experiments to determine their biological activity.
Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive binding assay is used to determine the affinity of a test compound for Cereblon.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-GST antibody (donor) and a red-emitting fluorophore-labeled thalidomide analog (acceptor) bound to a GST-tagged Cereblon protein. A test compound that binds to Cereblon will displace the fluorescently labeled ligand, leading to a decrease in the FRET signal.[6]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, GST-tagged Cereblon, Europium cryptate-labeled anti-GST antibody, and the red-emitting thalidomide analog.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound).
-
Assay Plate Setup: Add the diluted test compound, GST-tagged Cereblon, and the fluorescently labeled thalidomide analog to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Add the Europium cryptate-labeled anti-GST antibody.
-
Read Plate: Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Caption: HTRF Cereblon Binding Assay Workflow.
Protein Degradation Assay (Western Blot)
Western blotting is a standard technique used to quantify the degradation of Ikaros and Aiolos in cells treated with this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin). The amount of protein is then quantified by densitometry.
Protocol Outline:
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, H929) and treat with various concentrations of the test compound for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of Ikaros and Aiolos to the loading control.
Caption: Western Blot Workflow for Protein Degradation.
Conclusion
This compound represents a significant advancement in the development of CELMoDs for the treatment of multiple myeloma. Its optimized chemical structure results in potent Cereblon binding and efficient degradation of the key oncoproteins Ikaros and Aiolos. The structure-activity relationships, while not fully detailed in the public domain, highlight the critical interplay between the glutarimide warhead, the phthalimide recognition motif, and the linker region in driving the molecule's potent anti-myeloma activity. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel this compound analogs and other next-generation CELMoDs. Further research into the nuanced SAR of this class of molecules will undoubtedly pave the way for even more effective and selective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
In Vitro Potency of Mezigdomide on Myeloma Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency of Mezigdomide (formerly CC-92480), a novel Cereblon E3 ligase modulator (CELMoD), against multiple myeloma (MM) cell lines. It is intended for researchers, scientists, and drug development professionals in the field of oncology. This document details the mechanism of action, quantitative potency data, relevant experimental protocols, and the signaling pathways affected by this compound.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. While significant therapeutic advances have been made, many patients eventually relapse or become refractory to existing treatments, including immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.[1][2][3] this compound is a next-generation oral CELMoD agent designed to overcome these resistance mechanisms.[2][4] It exhibits enhanced potency in inducing the degradation of key transcription factors, leading to profound anti-myeloma and immunomodulatory effects.[5][6][7][8] Preclinical studies have consistently demonstrated its potent anti-proliferative and tumoricidal activity in a range of MM models, including those resistant to lenalidomide and pomalidomide.[3][6][9]
Mechanism of Action
This compound functions as a "molecular glue," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][11] Its primary mechanism involves high-affinity binding to CRBN, a substrate receptor within the Cullin 4A-RING Ligase (CRL4^CRBN^) complex.[1][5][9] This binding induces a conformational change in the complex, enhancing its ability to recruit neosubstrate proteins for ubiquitination and subsequent degradation by the proteasome.[5][7][12]
The principal targets for this compound-induced degradation in myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6][7] These proteins are crucial for myeloma cell survival and proliferation and are often overexpressed in MM cells.[7] The degradation of Ikaros and Aiolos leads to the downregulation of their downstream targets, including the key oncogenic transcription factors c-Myc and Interferon Regulatory Factor 4 (IRF4), which are essential for malignant plasma cell growth.[7][13] This cascade of events results in potent anti-proliferative effects, cell cycle arrest, and apoptosis in myeloma cells.[5][7][11]
Furthermore, the degradation of Ikaros and Aiolos has significant immunomodulatory effects. It leads to the activation of T cells and Natural Killer (NK) cells and increased production of immunostimulatory cytokines such as IL-2 and IFN-γ, thereby enhancing the host's anti-tumor immune response.[1][10][12]
Quantitative In Vitro Potency
This compound is distinguished by its superior potency compared to earlier-generation IMiDs. It exhibits a significantly higher binding affinity for Cereblon and induces a more rapid and profound degradation of Ikaros and Aiolos.[1][6] this compound is reported to achieve 100% closure of the Cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for pomalidomide, which contributes to its maximal potency.[1][14]
| Parameter | Agent | Value | Cell Lines / Conditions | Reference |
| Cereblon Binding Affinity (IC₅₀) | This compound | ~0.03 µM | Biochemical Assay | [1] |
| Iberdomide | ~0.06 µM | Biochemical Assay | [1] | |
| Cereblon Complex Closure | This compound | 100% | Preclinical Models | [1][14] |
| Iberdomide | 50% | Preclinical Models | [14] | |
| Pomalidomide | 20% | Preclinical Models | [1][14] | |
| Anti-proliferative Activity (IC₅₀) | This compound | Potent | IMiD-resistant MM cell lines | [3] |
| EC₅₀ Reduction (in combination) | This compound + Alnuctamab | 5-10 fold reduction | T-cell exhaustion model | [15][16] |
Note: Specific IC₅₀ values for anti-proliferative effects across a wide panel of myeloma cell lines are often proprietary or reported within broader study results. The available literature consistently describes this compound as having potent nanomolar activity, including in cell lines resistant to lenalidomide and pomalidomide.[3][10]
Experimental Protocols
The in vitro evaluation of this compound's potency involves a series of standardized and specialized assays. The general workflow for these experiments is outlined below.
Cell Culture
-
Cell Lines: Human myeloma cell lines (e.g., MM.1S, RPMI-8226, U266, OPM2, H929) are commonly used.[17][18][19] This includes parental lines as well as those engineered to be resistant to lenalidomide or pomalidomide.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin-Glutamine, and maintained in a humidified incubator at 37°C with 5% CO₂.[20][21] Cells should be maintained in suspension at concentrations between 0.5 to 2 million cells/mL.[20]
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[22]
-
Seeding: Myeloma cells are seeded into 96-well opaque-walled plates at a density of 0.25-0.5 million cells/mL in a final volume of 100 µL per well.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard culture conditions.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
-
Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.
Protein Degradation Assay (Western Blot)
This method is used to detect and quantify the degradation of specific proteins (Ikaros and Aiolos) following drug treatment.
-
Treatment: Myeloma cells (e.g., H929 R10-1) are treated with this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control for a specified time course (e.g., 4, 24, 48, 72 hours).[11]
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of Ikaros and Aiolos are normalized to the loading control to determine the extent of degradation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treatment: Cells are treated with this compound as described above for a desired time point (e.g., 48 or 72 hours).
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD are added.
-
Incubation: Cells are incubated in the dark for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by this compound.
Conclusion
This compound is a highly potent Cereblon E3 ligase modulator that demonstrates significant in vitro activity against a broad range of multiple myeloma cell lines, including those with acquired resistance to approved IMiDs. Its superior binding affinity to Cereblon and its ability to achieve maximal degradation of the oncoproteins Ikaros and Aiolos translate into potent anti-proliferative, pro-apoptotic, and immunostimulatory effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel protein degraders in the preclinical setting.
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relapsed or Refractory Multiple Myeloma this compound Plus Dexamethasone - The ASCO Post [ascopost.com]
- 4. esmo.org [esmo.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Mezigdomide: A Technical Overview
Mezigdomide (formerly CC-92480, also known as BMS-986348) is a potent, orally administered novel cereblon E3 ligase modulator (CELMoD™) agent under investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2][3] As the most potent of the CELMoD agents, this compound has demonstrated significant preclinical and clinical activity, particularly in heavily pretreated patient populations, including those refractory to immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.[4][5] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental methodologies, and its mechanism of action.
Pharmacodynamics: Mechanism of Action
This compound exerts its potent anti-myeloma effects by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Unlike earlier IMiDs, this compound was specifically designed for maximal and rapid degradation of its target proteins.[6][7]
Molecular Action: this compound binds with high affinity to cereblon, a substrate receptor for the Cullin 4A ring ligase (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding alters the conformation of the complex, inducing the recruitment of neo-substrate proteins for ubiquitination and subsequent proteasomal degradation.[3][4]
Key Substrates and Downstream Effects: The primary targets of this compound-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] These proteins are overexpressed in multiple myeloma cells and play a crucial role in their pathogenesis, proliferation, and survival.[8]
The degradation of Ikaros and Aiolos leads to two main downstream effects:
-
Direct Tumoricidal Activity: The elimination of these transcription factors results in potent anti-proliferative and apoptotic effects in myeloma cells.[4][5] This activity is maintained even in cell lines resistant to lenalidomome and pomalidomide.[5]
-
Immunomodulatory Effects: this compound enhances the host anti-tumor immune response.[5] This includes direct T-cell and Natural Killer (NK) cell immune-stimulatory activities and can reverse T-cell exhaustion.[6][9] Preclinical studies show that this compound enhances T-cell and NK cell activity, which may synergize with other immunotherapies.[10]
This compound is considered the most potent CELMoD, demonstrating 100% closure of the cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for pomalidomide.[11] This leads to a remarkably rapid and intense degradation of Ikaros and Aiolos.[11]
Pharmacokinetics
Clinical studies have characterized the pharmacokinetic profile of this compound, revealing dose-dependent and linear kinetics.
Absorption: this compound is administered orally in capsule form.[1][12] It is rapidly absorbed.[13] A population PK model developed from data in healthy subjects demonstrated a linear dose-exposure relationship.[4] The oral bioavailability is affected by food and concomitant medications:
-
Food Effect: A high-fat meal was found to increase oral bioavailability by approximately 30%.[7]
-
Acid Reducing Agents (ARAs): Co-administration with a proton pump inhibitor (PPI) decreased oral bioavailability by about 64%.[7] this compound is a weak-base compound with pH-dependent solubility, which decreases significantly as pH increases.[7]
Distribution: Specific data on the volume of distribution and protein binding were not detailed in the provided search results.
Metabolism: this compound is primarily eliminated through hepatic metabolism.[13]
Excretion: Renal elimination plays a minor role in the clearance of this compound.[13] Consequently, studies have shown that this compound dose modifications are likely not required for patients with mild to moderate renal impairment (Creatinine Clearance [CrCl] ≥ 30 mL/min).[13] There was no apparent relationship between CrCl and this compound oral clearance or systemic exposures.[13]
Summary of Pharmacokinetic Data
| Parameter | Description | Finding | Citation |
| Administration | Route of delivery | Oral | [1] |
| Kinetics | Dose-exposure relationship | Dose-dependent, linear PK with increasing systemic exposure. | [4][13] |
| Absorption | Speed of uptake | Rapid absorption. | [13] |
| Food Effect | Impact of high-fat meal on bioavailability | ~30% increase in oral bioavailability. | [7] |
| Drug Interaction | Impact of Proton Pump Inhibitors (PPIs) | ~64% decrease in oral bioavailability. | [7] |
| Metabolism | Primary site of metabolic clearance | Hepatic. | [13] |
| Elimination | Role of kidneys in drug clearance | Renal elimination plays a minor role. | [13] |
| Renal Impairment | Dosing in mild to moderate renal impairment | Dose modifications are likely not required. | [13] |
Clinical Efficacy and Safety
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-myeloma agents, demonstrating promising efficacy in a heavily pretreated patient population.
Efficacy in Combination with Dexamethasone (CC-92480-MM-001 Study)
In the pivotal phase 1/2 CC-92480-MM-001 study, this compound was combined with dexamethasone in patients with RRMM.[6] The recommended phase 2 dose (RP2D) was identified as 1.0 mg of this compound taken once daily for 21 days of a 28-day cycle.[6][14]
| Patient Cohort | N | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Citation |
| Phase 1 (Dose-Escalation) | 77 | 25% | 13% | - | - | [15] |
| Phase 2 (Dose-Expansion) | 101 | 41% | 25% | 7.6 months | 4.4 months | [6][15] |
| Phase 2 (Triple-Class Refractory) | 101 | 40.6% | 24.8% | - | - | [4] |
| Phase 2 (Prior Anti-BCMA Therapy) | 30 | 50% | - | - | - | [4][15] |
| Phase 2 (Extramedullary Plasmacytomas) | 40 | 30% | - | - | - | [4][15] |
Efficacy in Combination with Other Agents
This compound has also shown high response rates when combined with proteasome inhibitors.
-
With Bortezomib and Dexamethasone (MeziVd): An overall response rate (ORR) of 85.7% was observed in the dose-expansion cohort, with a median PFS of 17.5 months.[16]
-
With Carfilzomib and Dexamethasone (MeziKd): This combination yielded an ORR of 85.2%.[16]
-
With Trametinib and Dexamethasone: An ORR of 75% was reported.[17]
Safety and Tolerability
The safety profile of this compound is considered manageable, with myelosuppression being the most common adverse event.[6] This is consistent with its mechanism of action, as Ikaros and Aiolos are involved in granulocyte maturation.[4][8]
| Adverse Event (Any Grade) | Dose-Escalation Cohort (N=77) | Citation |
| Neutropenia | 81% | [15] |
| Infections and Infestations | 74% | [15] |
| Anemia | 61% | [15] |
| Thrombocytopenia | 51% | [15] |
Grade 3/4 Treatment-Emergent Adverse Events (TEAEs):
-
Neutropenia: This is the most common grade 3/4 TEAE, occurring in 71.5% to 85.0% of patients across various combination cohorts.[4][17] It is generally responsive to growth factor support.[18]
-
Infections: Reported in 40.3% of patients in the phase 1 component of the CC-92480-MM-001 study.[4]
-
Dose-Limiting Toxicities: In the phase 1 trial, the most common dose-limiting toxicities were neutropenia and febrile neutropenia.[6][14]
Experimental Protocols and Methodologies
The clinical development of this compound has been supported by robust preclinical and translational biomarker analyses.
Pharmacokinetic Analysis:
-
Bioanalytic Method: A validated chiral liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay was used to determine the plasma concentrations of this compound.[7] The method involves solid phase extraction of the drug and its deuterated internal standard from human plasma.[7]
Pharmacodynamic Biomarker Analysis:
-
Target Engagement and Substrate Degradation: The degradation of Ikaros and Aiolos in patient peripheral blood and bone marrow samples is a key PD biomarker. In the CC-92480-MM-002 trial, a 0.6 mg dose of this compound was necessary to achieve greater than 50% degradation of Aiolos in peripheral blood T-cells.[19]
-
Methodology: Flow cytometry is used to measure the expression of Aiolos in T-cells and to conduct immunophenotyping of immune cell populations (e.g., NK cells, T-cells).[19][20]
-
Tumor Burden Biomarkers: Serum free light chain (sFLC) and soluble B-cell maturation antigen (sBCMA) levels are analyzed as biomarkers for tumor response.[19]
-
Immune Cell Profiling: High-dimensional mass cytometry (CyTOF) has been used to profile immune populations in the bone marrow microenvironment at a single-cell resolution, revealing shifts from exhausted to activated T-cell and NK cell populations upon treatment.[20]
Preclinical Assays:
-
In Vitro Cytotoxicity Assays: The synergistic anti-tumor activity of this compound in combination with other agents like daratumumab has been evaluated using complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC) assays in multiple myeloma cell lines.[19]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
- 7. Model based assessment of food and acid reducing agent effects on oral absorption of this compound (CC‐92480), a novel cereblon E3 ligase modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]
- 12. myeloma.org [myeloma.org]
- 13. ascopubs.org [ascopubs.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. sparkcures.com [sparkcures.com]
- 17. sohoinsider.com [sohoinsider.com]
- 18. youtube.com [youtube.com]
- 19. ashpublications.org [ashpublications.org]
- 20. citedrive.com [citedrive.com]
Mezigdomide's Impact on the Tumor Microenvironment: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon E3 ligase modulator (CELMoD) representing a next-generation immunomodulatory agent with significant clinical activity in relapsed/refractory multiple myeloma (RRMM).[1][2][3] Its mechanism of action, centered on the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), confers both direct tumoricidal effects and a profound capacity to remodel the tumor microenvironment (TME).[4][5] This document provides a detailed technical overview of this compound's core mechanism, its multifaceted effects on the immune landscape within the TME, a summary of key clinical data, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: The CRL4-CRBN E3 Ligase Complex
This compound functions as a "molecular glue," modulating the substrate specificity of the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] Unlike its predecessors, lenalidomide and pomalidomide, this compound exhibits a significantly higher binding affinity for cereblon (CRBN), the substrate receptor of the complex.[6][7] This potent interaction induces a conformational change in CRBN, creating a neomorphic binding pocket that selectively recruits Ikaros and Aiolos for polyubiquitination and subsequent degradation by the 26S proteasome.[2][3][8]
The degradation of these master lymphoid transcription factors is central to this compound's dual action:
-
Direct Antitumor Effect: Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells.[9] Their degradation leads to cell cycle arrest and apoptosis.[2][8]
-
Immunomodulatory Effect: In immune cells, Ikaros and Aiolos act as transcriptional repressors of genes involved in T-cell activation and cytokine production, including IL-2.[1][2] Their degradation removes this repressive brake, unleashing a potent anti-tumor immune response.[10]
Remodeling the Tumor Microenvironment
This compound induces a significant shift in the bone marrow TME from an exhausted and immunosuppressive state to an activated, anti-tumor phenotype.[1][11]
Activation of T-Cells and Reversal of Exhaustion
Clinical and preclinical data demonstrate that this compound potently activates T-cells. By degrading Ikaros and Aiolos, which are key regulators of T-cell exhaustion, this compound reinvigorates T-cell function.[12][13] This is characterized by:
-
Increased Proliferation and Cytokine Production: Enhanced production of IL-2 and IFN-γ promotes T-cell expansion and effector function.[1]
-
Phenotypic Shift: In patients, this compound treatment leads to a significant increase in effector memory T-cell populations (CCR7-CD45RA-) and a concurrent reduction in naïve and senescent (KLRG1+) populations.[11]
-
Upregulation of Activation Markers: A marked increase in the expression of activation markers such as HLADR and ICOS is observed on CD4+ and CD8+ T-cells post-treatment.[11]
-
Synergy with T-Cell Engagers: this compound sensitizes myeloma cells to T-cell-mediated killing and enhances the efficacy of BCMA-directed bispecific antibodies, reducing the effective concentration required for tumor cell lysis by 5- to 10-fold in preclinical models.[5][12][13]
Enhancement of Natural Killer (NK) Cell Activity
This compound also stimulates the innate anti-tumor immune response by activating NK cells.[1][14] Similar to its effects on T-cells, this compound treatment results in an increase in activated (ICOS+) NK cells and a decrease in senescent (KLRG1+) NK cell populations within the bone marrow.[11] This enhanced NK cell activity contributes to the overall anti-myeloma effect.[15]
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]
- 7. This compound for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. esmo.org [esmo.org]
- 15. scispace.com [scispace.com]
The Discovery and Development of Mezigdomide (CC-92480): A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Mezigdomide (formerly CC-92480) is a potent, orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) that has demonstrated significant promise in the treatment of relapsed/refractory multiple myeloma (RRMM). As a next-generation derivative of the immunomodulatory drug (IMiD) class, this compound exhibits a differentiated preclinical profile characterized by rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation leads to potent tumoricidal activity and robust immunomodulatory effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its development.
Introduction: The Emergence of CELMoDs
The therapeutic landscape of multiple myeloma has been significantly shaped by the advent of IMiDs, such as thalidomide, lenalidomide, and pomalidomide. These agents exert their anti-myeloma effects by binding to the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, most notably Ikaros and Aiolos.[1][2] These transcription factors are crucial for the survival and proliferation of myeloma cells.[3][4]
However, the development of resistance to IMiDs remains a significant clinical challenge. Cereblon E3 Ligase Modulatory Drugs (CELMoDs) represent a novel class of therapeutics designed to overcome these limitations. These agents, including this compound, exhibit a higher binding affinity for CRBN and induce a more efficient and deeper degradation of Ikaros and Aiolos compared to their predecessors.[1][3] this compound was specifically designed for rapid and maximal protein degradation, even in the context of low CRBN levels, a known mechanism of IMiD resistance.[5][6]
Discovery and Optimization
The discovery of this compound was guided by a structure-activity relationship (SAR) campaign focused on optimizing not only the potency of Ikaros and Aiolos degradation but also the kinetics and efficiency of this process.[5] This effort led to the identification of CC-92480 as a clinical candidate with superior preclinical activity in both IMiD-sensitive and -resistant models of multiple myeloma.[5][6]
Mechanism of Action
This compound functions as a "molecular glue," binding to CRBN and altering its substrate specificity.[7] This binding event promotes the recruitment of Ikaros and Aiolos to the CRL4-CRBN complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][2] The degradation of these master transcription factors results in two key downstream anti-myeloma effects:
-
Direct Cytotoxicity: The loss of Ikaros and Aiolos leads to the downregulation of critical myeloma survival factors, including c-Myc and IRF4, ultimately inducing apoptosis in malignant plasma cells.[3][4]
-
Immunomodulation: Ikaros and Aiolos are transcriptional repressors in T-cells. Their degradation by this compound leads to T-cell activation and increased production of interleukin-2 (IL-2), enhancing the patient's anti-tumor immune response.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A PHASE 1/2, MULTICENTER, OPEN-LABEL, STUDY TO DETERMINE THE RECOMMENDED DOSE AND REGIMEN, AND EVALUATE THE SAFETY AND PRELIMINARY EFFICACY OF CC-92480 IN COMBINATION WITH STANDARD TREATMENTS IN SUBJECTS WITH RELAPSED OR REFRACTORY MULTIPLE MYELOMA (RRMM) AND NEWLY DIAGNOSED MULTIPLE MYELOMA (NDMM) | Dana-Farber Cancer Institute [dana-farber.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Mezigdomide (CC-92480) Application Notes and Protocols for Relapsed/Refractory Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD®) agent under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] As a potent molecular glue, this compound modulates the substrate specificity of the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This degradation results in direct tumoricidal activity and immunomodulatory effects, offering a promising therapeutic strategy for patients who have become resistant to other treatments, including immunomodulatory drugs (IMiDs).[3] These application notes provide a comprehensive overview of this compound's mechanism of action, summaries of clinical trial protocols, and detailed methodologies for key preclinical experiments.
Mechanism of Action
This compound exerts its anti-myeloma effects by binding to the CRBN component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] This binding induces a conformational change in CRBN, creating a neomorphic interface that recognizes Ikaros and Aiolos as novel substrates.[1] The subsequent polyubiquitination of these transcription factors targets them for proteasomal degradation.
The degradation of Ikaros and Aiolos has two primary anti-cancer effects:
-
Direct Cytotoxicity: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, ultimately inducing cell cycle arrest and apoptosis.
-
Immunomodulation: The degradation of Ikaros and Aiolos in immune cells, particularly T cells and Natural Killer (NK) cells, leads to enhanced anti-tumor immunity. This includes increased T-cell proliferation and effector function.
Caption: this compound's mechanism of action in multiple myeloma cells.
Clinical Trial Protocols
This compound is being evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-myeloma agents. The following tables summarize key treatment protocols from publicly available clinical trial information.
This compound and Dexamethasone
Trial: CC-92480-MM-001 (Phase 1/2) Patient Population: Relapsed/Refractory Multiple Myeloma with ≥3 prior lines of therapy.[4] Treatment Regimen: [4]
| Drug | Dose | Schedule |
| This compound | 1.0 mg | Orally, once daily on days 1-21 of a 28-day cycle |
| Dexamethasone | 40 mg (20 mg if >75 years) | Orally, weekly |
This compound Combination Therapies
Trial: CC-92480-MM-002 (Phase 1/2) Patient Population: Relapsed/Refractory Multiple Myeloma Treatment Regimens:
Cohort A & D: this compound, Bortezomib, and Dexamethasone (Mezi-Vd) [5]
| Drug | Dose | Schedule |
| This compound | 1.0 mg | Orally, once daily |
| Bortezomib | 1.3 mg/m² | Subcutaneously on days 1, 4, 8, 11 of each 21-day cycle (Cycles 1-8), then days 1, 8 (Cycles 9+) |
| Dexamethasone | 20 mg | Orally on days 1, 2, 4, 5, 8, 9, 11, 12 (Cycles 1-8), then days 1, 2, 8, 9 (Cycles 9+) |
Cohort C: this compound, Carfilzomib, and Dexamethasone (Mezi-Kd) [5]
| Drug | Dose | Schedule |
| This compound | 1.0 mg | Orally, once daily on days 1-21 of a 28-day cycle |
| Carfilzomib | 20/56 mg/m² | Intravenously on days 1, 8, 15 (Cycles 1-12), then days 1, 15 (Cycles 13+) |
| Dexamethasone | 40 mg (20 mg if >75 years) | Orally on days 1, 8, 15, 22 |
Trial: SUCCESSOR-1 (Phase 3)[6] Patient Population: Relapsed or Refractory Multiple Myeloma with 1-3 prior lines of therapy and prior lenalidomide exposure.[6] Treatment Regimens: [6]
| Arm 1: MeziVd | Arm 2: PVd |
| This compound, Bortezomib, Dexamethasone | Pomalidomide, Bortezomib, Dexamethasone |
Experimental Protocols
The following are representative protocols for key assays used to evaluate the preclinical activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: A generalized workflow for a cell viability MTT assay.
Immunoblotting for Ikaros and Aiolos Degradation
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points (e.g., 2, 4, 8, 24 hours). Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
Flow Cytometry for T-Cell Immunophenotyping
This protocol is a general guideline for analyzing T-cell populations in peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs isolated from whole blood
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-PD-1)
-
Fixation/Permeabilization buffer (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs using a density gradient centrifugation method.
-
Staining: Resuspend 1 x 10^6 PBMCs in 100 µL of staining buffer. Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation/Permeabilization (Optional): If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to identify and quantify different T-cell subsets.
Conclusion
This compound represents a significant advancement in the treatment of relapsed/refractory multiple myeloma. Its potent mechanism of action, involving the targeted degradation of Ikaros and Aiolos, leads to both direct anti-tumor effects and immune stimulation. The clinical trial protocols outlined herein demonstrate its promising activity, both alone and in combination with standard-of-care agents. The provided experimental protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of this compound and similar CELMoD agents. As clinical development continues, this compound holds the potential to become a valuable therapeutic option for patients with heavily pretreated multiple myeloma.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myeloma.org [myeloma.org]
- 5. This compound with bortezomib or carfilzomib for RRMM [multiplemyelomahub.com]
- 6. A phase 3, two-stage,randomized, multicenter, open-label study comparing this compound(CC-92480), Bortezomib and Dexamethasone (MeziVd)versus Pomalidomide,Bortezomib and Dexamethasone (PVD) in subjects with Relapsed or RefractoryMultiple myeloma (RRMM): successor-1 [mdanderson.org]
Application Notes and Protocols: Mezigdomide Combination Therapy with Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a novel, potent, orally bioavailable Cereblon E3 ligase modulator (CELMoD®) agent.[1][2][3] It exhibits a distinct mechanism of action from traditional immunomodulatory drugs (IMiDs) by inducing rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] This degradation leads to direct cytotoxic effects on multiple myeloma (MM) cells and simultaneous immunostimulatory effects.[2] Proteasome inhibitors (PIs), such as bortezomib and carfilzomib, are a cornerstone of MM therapy.[5][6] They function by inhibiting the 26S proteasome, which leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and inducing apoptosis in cancer cells.[5][7][8]
The combination of this compound with proteasome inhibitors is based on a strong preclinical rationale of synergistic anti-myeloma activity.[5][9][10] This combination has demonstrated promising efficacy and a manageable safety profile in clinical trials for patients with relapsed/refractory multiple myeloma (RRMM).[2][11][12] These notes provide an overview of the mechanism, clinical data, and key experimental protocols for studying this combination therapy.
Mechanism of Action: A Synergistic Approach
The combination of this compound and a proteasome inhibitor targets two critical and complementary pathways in multiple myeloma cells.
-
This compound (CELMoD) : this compound binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This binding enhances the recruitment of neosubstrates Ikaros and Aiolos to the complex, leading to their polyubiquitination and subsequent degradation by the proteasome.[2][9] The degradation of these transcription factors, which are essential for myeloma cell survival, results in potent, direct anti-tumor effects and immune system activation.[2][13]
-
Proteasome Inhibitors (PIs) : PIs like bortezomib and carfilzomib directly block the chymotrypsin-like activity of the 20S proteasome.[6] This blockade prevents the degradation of numerous cellular proteins, including the now-ubiquitinated Ikaros and Aiolos, as well as pro-apoptotic proteins and cell cycle regulators. The accumulation of these proteins disrupts cellular homeostasis, induces the unfolded protein response (UPR), and ultimately leads to apoptosis.[8]
Synergy : Preclinical studies show that the combination results in synergistic cytotoxicity.[1][10] While proteasome activity is required for the initial degradation of Ikaros and Aiolos, this compound remains effective even in the presence of clinically relevant levels of proteasome inhibition.[10] The combination enhances apoptotic induction, with studies suggesting the triplet regimen (this compound/PI/Dexamethasone) can block the G2/M phase of the cell cycle, leading to superior cytotoxic effects compared to doublet or single-agent therapies.[1][13]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]
- 3. Preliminary data on this compound plus dexamethasone and bortezomib in R/R multiple myeloma | VJHemOnc [vjhemonc.com]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. How Proteasome Inhibitors Work - HealthTree for Multiple Myeloma [healthtree.org]
- 8. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. focusononcology.com [focusononcology.com]
- 10. ashpublications.org [ashpublications.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. This compound: a novel CELMoD showing promise in the treatment of R/R myeloma | VJHemOnc [vjhemonc.com]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Synergistic Effects of Mezigdomide and Dexamethasone in Multiple Myeloma In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a novel, potent, oral cereblon E3 ligase modulator (CELMoD™) that has demonstrated significant anti-tumor and immunomodulatory effects in preclinical models of multiple myeloma (MM).[1][2] Dexamethasone, a synthetic glucocorticoid, is a cornerstone of MM therapy. Preclinical in vitro studies have revealed a strong synergistic interaction between this compound and dexamethasone, leading to enhanced tumor cell killing. This combination has shown promising efficacy in clinical trials for patients with relapsed and refractory multiple myeloma (RRMM).[1][3][4]
These application notes provide a summary of the in vitro synergistic effects of this compound and dexamethasone, detailed protocols for key experiments, and a description of the underlying signaling pathway.
Data Presentation
Preclinical studies have consistently shown that the combination of this compound and dexamethasone results in synergistic anti-myeloma activity in vitro. The combination has been shown to be effective in reducing cell viability and inducing apoptosis in various multiple myeloma cell lines, including those resistant to standard therapies.[1][3] Of note, the synergistic effect is observed at concentrations where each agent individually has minimal activity.[5][6]
While the synergistic effect is well-documented, specific quantitative data from publicly available, peer-reviewed literature is limited. The following tables are based on the qualitative descriptions of synergy found in published abstracts and reviews.
Table 1: In Vitro Anti-proliferative Activity of this compound and Dexamethasone in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Concentration Range | Observed Effect |
| Multiple Myeloma Cell Lines | This compound | Nanomolar | Potent single-agent anti-proliferative activity |
| Dexamethasone | Micromolar | Modest single-agent anti-proliferative activity | |
| This compound + Dexamethasone | Nanomolar (this compound) + Micromolar (Dexamethasone) | Synergistic reduction in cell viability |
Table 2: In Vitro Pro-apoptotic Activity of this compound and Dexamethasone in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Assay | Observed Effect |
| Multiple Myeloma Cell Lines | This compound | Caspase-3 Activation | Induction of apoptosis |
| Dexamethasone | Caspase-3 Activation | Induction of apoptosis | |
| This compound + Dexamethasone | Caspase-3 Activation | Potentiated, synergistic induction of apoptosis |
Signaling Pathway and Experimental Workflow
Signaling Pathway
This compound exerts its effect by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).[1][7][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][7][8] The degradation of Ikaros and Aiolos downregulates the expression of key myeloma survival factors, including c-Myc and IRF4, ultimately leading to cell cycle arrest and apoptosis.[1] The synergistic effect with dexamethasone is believed to result from the combination of two distinct pro-apoptotic signals.
Experimental Workflow
A typical in vitro experiment to assess the synergistic effects of this compound and dexamethasone involves cell culture, treatment with the compounds, and subsequent analysis of cell viability and apoptosis.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of this compound and dexamethasone, alone and in combination, on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Dexamethasone (stock solution in DMSO or ethanol)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture multiple myeloma cells to 70-80% confluency.
-
Harvest cells and perform a cell count.
-
Resuspend cells in fresh culture medium to a final concentration of 5 x 104 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and dexamethasone in culture medium.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Include wells with vehicle control (DMSO or ethanol at the highest concentration used for drug dilutions).
-
Carefully add 100 µL of the drug dilutions to the respective wells. The final volume in each well will be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot dose-response curves and calculate IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Caspase-3 Activity Assay)
Objective: To measure the induction of apoptosis by this compound and dexamethasone, alone and in combination, through the quantification of caspase-3 activity.
Materials:
-
Multiple myeloma cell line
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Dexamethasone (stock solution in DMSO or ethanol)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided with the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed 1 x 106 cells per well in a 6-well plate in 2 mL of culture medium.
-
Treat the cells with this compound, dexamethasone, or the combination at desired concentrations. Include a vehicle control.
-
Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50 µg of protein from each lysate per well.
-
Add 50 µL of 2X reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
-
Compare the caspase-3 activity in cells treated with the combination to those treated with single agents to assess for synergistic induction of apoptosis.
-
Conclusion
The combination of this compound and dexamethasone demonstrates significant synergistic anti-myeloma effects in vitro, providing a strong rationale for its clinical development. The provided protocols for assessing cell viability and apoptosis can be utilized to further investigate the synergistic potential of this drug combination in various multiple myeloma contexts. The underlying mechanism, involving the targeted degradation of Ikaros and Aiolos by this compound, coupled with the pro-apoptotic signaling of dexamethasone, highlights a powerful and complementary therapeutic strategy.
References
- 1. esmo.org [esmo.org]
- 2. Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with pomalidomide along with velcade and dexamethasone and its association with improved progression-free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: this compound (MEZI) Plus Dexamethasone (DEX) and Bortezomib (BORT) or Carfilzomib (CFZ) in Patients (pts) with Relapsed/Refractory Multiple Myeloma (RRMM): Updated Results from the CC-92480-MM-002 Trial [ash.confex.com]
- 5. mdpi.com [mdpi.com]
- 6. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relapsed or Refractory Multiple Myeloma this compound Plus Dexamethasone - The ASCO Post [ascopost.com]
Mezigdomide in Clinical Trials: A Detailed Overview of Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
Mezigdomide (CC-92480) is a novel and potent oral cereblon E3 ligase modulator (CELMoD) agent currently under extensive investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2] Its mechanism of action involves the targeted degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to potent tumoricidal and immune-stimulatory effects.[1] This document provides a comprehensive summary of the dosing and administration schedules of this compound as reported in various clinical trials, presented through structured tables, detailed experimental protocols, and explanatory diagrams.
Dosing and Administration Schedules
This compound has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-myeloma agents. The dosing schedules have varied across these studies, particularly in the initial dose-escalation phases. However, a recommended Phase 2 dose (RP2D) has been established in several key trials.
This compound as a Single Agent and in Combination with Dexamethasone
The foundational CC-92480-MM-001 Phase 1/2 study explored various dosing cohorts for this compound in combination with dexamethasone.[3] This trial was crucial in identifying the optimal dose and schedule for further investigation.
Table 1: Dose Escalation and Recommended Phase 2 Dose of this compound with Dexamethasone
| Clinical Trial | Phase | This compound Dose | Dosing Schedule | Combination Agent(s) | Patient Population | Reference(s) |
| CC-92480-MM-001 | 1 (Dose Escalation) | 0.1–2.0 mg once daily or 0.2–0.8 mg twice daily | Dosing for 3, 7, or 10 of every 14 days, or for 21 of every 28 days | Dexamethasone | Relapsed/Refractory Multiple Myeloma (RRMM) | [3] |
| CC-92480-MM-001 | 2 (Dose Expansion) | 1.0 mg once daily | 21 days on, 7 days off (28-day cycle) | Dexamethasone (40 mg weekly; 20 mg for patients ≥75 years) | RRMM, including triple-class-refractory patients | [4][5][6] |
This compound in Combination with Other Anti-Myeloma Agents
Building on the promising results of this compound with dexamethasone, subsequent trials have investigated its efficacy and safety in combination with proteasome inhibitors and other novel agents.
Table 2: Dosing of this compound in Combination Therapies
| Clinical Trial | This compound Dose | This compound Schedule | Combination Agents and Dosing | Patient Population | Reference(s) |
| NCT06050512 | Starting dose: 0.6 mg, with dose levels up to 1.0 mg | Days 1-21 of a 28-day cycle | Ixazomib: 3.0 mg or 4.0 mg weekly on days 1, 8, 15Dexamethasone: 40 mg weekly (20 mg if >75 years) | Relapsed/Refractory Multiple Myeloma (RRMM) | [7] |
| CC-92480-MM-002 | 1.0 mg | Not specified | Bortezomib: (Mezi-Vd)Carfilzomib: (Mezi-Kd)Dexamethasone | RRMM | [8] |
| CA057-003 | 0.3, 0.6, or 1.0 mg daily | Days 1-21 of a 28-day cycle | Dexamethasone: 40 mg weekly (20 mg if ≥75 years)Tazemetostat: 800 mg twice daily on days 1-28BMS-986158: 2 or 3 mg daily, 5 days on, 2 days off for days 1-14Trametinib: 1.5 or 2 mg daily on days 1-21 | RRMM | [9][10] |
| MagnetisMM-3 (Part C) | Not specified | Days 1-21 of a 28-day cycle | Elranatamab | RRMM | [11] |
Experimental Protocols
The administration of this compound in a clinical trial setting follows a structured protocol to ensure patient safety and data integrity. Below is a generalized protocol based on the methodologies described in the cited clinical trials.
Protocol: Administration of this compound and Dexamethasone in a Phase 2 Clinical Trial
1. Patient Eligibility:
-
Confirmed diagnosis of multiple myeloma.
-
Relapsed or refractory disease following a specified number of prior therapies, often including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[7][12]
-
Adequate organ function as defined by laboratory parameters.
2. Treatment Cycle:
-
A standard treatment cycle is 28 days.[5]
3. Dosing and Administration:
-
This compound: 1.0 mg is administered orally once daily.[5] The capsules are to be taken with or without food.[11] Administration occurs on days 1 through 21 of each 28-day cycle.[5]
-
Dexamethasone: 40 mg is administered orally once weekly. For patients aged 75 years or older, the dose is reduced to 20 mg weekly.[6]
4. Monitoring and Assessments:
-
Safety Monitoring: Patients are monitored for adverse events, with a particular focus on myelosuppression (neutropenia, anemia, thrombocytopenia) and infections.[13] Dose-limiting toxicities are assessed, especially during the initial cycles.[7]
-
Efficacy Assessment: Disease response is evaluated based on International Myeloma Working Group (IMWG) criteria.[11] Assessments are performed at baseline and at regular intervals throughout the trial.
5. Dose Modifications:
-
Dose reductions or interruptions of this compound and/or dexamethasone may be implemented to manage treatment-emergent adverse events.[2]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's mechanism and its application in clinical trials, the following diagrams are provided.
Caption: this compound's mechanism of action.
Caption: Generalized clinical trial workflow for this compound.
References
- 1. reachmd.com [reachmd.com]
- 2. This compound plus dexamethasone show ‘preliminary efficacy’ for refractory multiple myeloma | Institut SERVIER [institut-servier.com]
- 3. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound with bortezomib or carfilzomib for RRMM [multiplemyelomahub.com]
- 9. ashpublications.org [ashpublications.org]
- 10. sohoinsider.com [sohoinsider.com]
- 11. Carebox Connect [connect.careboxhealth.com]
- 12. ashpublications.org [ashpublications.org]
- 13. esmo.org [esmo.org]
Application Notes and Protocols for Mezigdomide in Lenalidomide-Resistant Myeloma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a novel, potent oral Cereblon E3 ligase modulator (CELMoD™) agent with significant antitumor and immunomodulatory activity in preclinical models of multiple myeloma (MM), including those resistant to standard immunomodulatory agents (IMiDs) like lenalidomide and pomalidomide.[1][2][3] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex. This binding enhances the recruitment of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of Ikaros and Aiolos results in potent anti-proliferative and pro-apoptotic effects in myeloma cells.[1][4]
This compound exhibits a higher binding affinity for Cereblon and induces a more rapid and profound degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide.[4][5] This enhanced activity allows this compound to overcome resistance mechanisms observed in some lenalidomide-refractory myeloma cells, such as those with reduced Cereblon expression or specific Cereblon mutations.
These application notes provide a summary of the preclinical data for this compound in lenalidomide-resistant myeloma models and detailed protocols for key in vitro and in vivo experiments to evaluate its activity.
Data Presentation
In Vitro Antiproliferative Activity of this compound
This compound has demonstrated broad and potent antiproliferative activity across a panel of multiple myeloma cell lines, including those with acquired resistance to lenalidomide and pomalidomide.[4][6] In a panel of 20 MM cell lines, approximately half were highly sensitive to this compound, with IC50 values for antiproliferative activity ranging from 0.04 to 5 nM.[4][6] Notably, only two cell lines in this panel exhibited IC50 values greater than 100 nM.[4][6]
| Cell Line Panel | IC50 Range (nM) | Reference |
| Sensitive Multiple Myeloma Cell Lines (approx. 10 of 20) | 0.04 - 5 | [4][6] |
| Less Sensitive Multiple Myeloma Cell Lines (2 of 20) | > 100 | [4][6] |
Further research is needed to identify and tabulate the specific IC50 values for a comprehensive panel of lenalidomide-sensitive and -resistant multiple myeloma cell lines.
In Vivo Antitumor Efficacy of this compound
In a preclinical xenograft model of multiple myeloma, oral administration of this compound at a dose of 1 mg/kg for 21 days resulted in a significant 75% reduction in tumor volume in tumor-bearing mice.[7]
| Animal Model | Treatment | Dosing Schedule | Tumor Volume Reduction | Reference |
| Tumor-bearing mice | This compound (1 mg/kg) | Oral, daily for 21 days | 75% | [7] |
More detailed in vivo studies are required to provide comprehensive data on tumor growth inhibition across various lenalidomide-resistant xenograft models, including specific cell lines, dosing regimens, and comparative analyses with standard-of-care agents.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in lenalidomide-resistant multiple myeloma cell lines using a tetrazolium-based colorimetric assay (e.g., MTT or MTS).
Materials:
-
Lenalidomide-resistant multiple myeloma cell lines (e.g., H929-R, MM.1R)
-
Complete RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (CC-92480)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture lenalidomide-resistant myeloma cells in complete RPMI-1640 media.
-
Harvest cells in logarithmic growth phase and determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 1-2 x 104 cells/well in 100 µL of complete media.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete media to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Ikaros and Aiolos Degradation
This protocol outlines the procedure to assess the degradation of Ikaros and Aiolos in lenalidomide-resistant myeloma cells following treatment with this compound.
Materials:
-
Lenalidomide-resistant multiple myeloma cell lines
-
Complete RPMI-1640 media
-
This compound (CC-92480)
-
DMSO
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Ikaros (IKZF1) antibody
-
Rabbit anti-Aiolos (IKZF3) antibody (e.g., Cell Signaling Technology #15103, 1:1000 dilution)[8]
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed lenalidomide-resistant myeloma cells in 6-well plates at a density of 1-2 x 106 cells/well and allow them to adhere or stabilize for 24 hours.
-
Treat cells with various concentrations of this compound or DMSO vehicle for different time points (e.g., 2, 4, 8, 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of Ikaros and Aiolos to the loading control.
-
Protocol 3: In Vivo Xenograft Model of Lenalidomide-Resistant Multiple Myeloma
This protocol describes a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound against lenalidomide-resistant multiple myeloma.
Materials:
-
Lenalidomide-resistant multiple myeloma cell line (e.g., H929-R)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel
-
This compound (CC-92480)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest lenalidomide-resistant myeloma cells in the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a formulation of this compound in the vehicle for oral gavage.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 1 mg/kg, daily for 21 days).[7]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ikaros/Aiolos).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the difference in tumor growth between the treated and control groups.
-
Visualizations
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. focusononcology.com [focusononcology.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | E1/E2/E3 Enzyme | Molecular Glues | TargetMol [targetmol.com]
- 8. Aiolos (D1C1E) Rabbit Monoclonal Antibody (#15103) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Mezigdomide (CC-92480): Application Notes and Protocols for Xenograft Models of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD®) that has demonstrated potent anti-tumor and immunomodulatory activities in preclinical models of multiple myeloma (MM).[1][2][3][4] As a next-generation derivative of thalidomide, this compound exhibits a higher binding affinity for the cereblon (CRBN) protein, a key component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] This enhanced interaction leads to the rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival and proliferation of myeloma cells.[1][3][5] The degradation of these transcription factors results in downstream anti-proliferative and pro-apoptotic effects, making this compound a promising therapeutic agent for relapsed/refractory multiple myeloma, including in models resistant to standard immunomodulatory drugs (IMiDs) like lenalidomide.[6][7]
These application notes provide a comprehensive overview of the use of this compound in xenograft models of multiple myeloma, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Ikaros and Aiolos Degradation
This compound's mechanism of action centers on its ability to co-opt the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to cereblon, this compound induces a conformational change that expands the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1][3] The loss of these transcription factors disrupts the signaling pathways essential for myeloma cell survival, leading to cell cycle arrest and apoptosis.[2] Key downstream effects include the downregulation of c-Myc and interferon regulatory factor 4 (IRF4), both of which are crucial for myeloma cell proliferation.[3][8]
Caption: this compound's mechanism of action in multiple myeloma cells.
Efficacy in Xenograft Models: Quantitative Data Summary
Preclinical studies have demonstrated the significant anti-tumor efficacy of this compound, both as a single agent and in combination with other standard-of-care therapies for multiple myeloma. A key study utilized a lenalidomide-resistant human multiple myeloma cell line, H929-1051, in a subcutaneous xenograft model with female SCID mice.[9][10]
Table 1: In Vivo Efficacy of this compound in a Lenalidomide-Resistant (H929-1051) Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Synergy |
| Vehicle Control | Daily | 0 | N/A |
| This compound | Daily | 34 | N/A |
| Dexamethasone | Daily | 20 | N/A |
| This compound + Dexamethasone | Daily | 84 | Synergistic |
Data sourced from ASH 2019, Abstract 1815.[7][9][10]
Table 2: In Vivo Efficacy of this compound in Combination with Bortezomib
| Treatment Group | Outcome |
| This compound + Bortezomib | Near complete or complete tumor regression in all animals. |
| 6 out of 9 animals remained tumor-free for an extended observation period (157 days post-control group termination). |
Data sourced from ASH 2019, Abstract 1815.[9]
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the efficacy of this compound in multiple myeloma.
Protocol 1: Establishment of a Subcutaneous Multiple Myeloma Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous tumor model using the H929-1051 human multiple myeloma cell line.
Materials:
-
H929-1051 multiple myeloma cells
-
Female severe combined immunodeficient (SCID) mice, 6-8 weeks old
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (optional, can enhance tumor take-rate)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture H929-1051 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach the desired confluency, harvest them by centrifugation at 300 x g for 5 minutes.
-
Cell Preparation: Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 5 x 10^7 cells/mL. For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel®.
-
Animal Inoculation:
-
Anesthetize the SCID mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for signs of distress.
-
Begin caliper measurements of the tumors 2-3 times per week once they become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Treatment can be initiated when tumors reach a predetermined average volume (e.g., 100-150 mm³).
-
Protocol 2: Preparation and Administration of this compound and Dexamethasone
This protocol describes the preparation and oral administration of this compound and intraperitoneal administration of dexamethasone for in vivo studies.
Materials:
-
This compound (CC-92480) powder
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Dexamethasone powder
-
Vehicle for intraperitoneal injection (e.g., sterile saline)
-
Oral gavage needles
-
1 mL syringes with 27-gauge needles
-
Analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
This compound Formulation (Representative):
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.5 - 5 mg/kg) and the number of animals.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle to the final desired concentration. Use a vortex mixer and/or sonicator to ensure a uniform suspension. Prepare fresh daily.
-
-
Dexamethasone Formulation:
-
Calculate the required amount of dexamethasone based on the desired dose (e.g., 1 mg/kg) and the number of animals.[11]
-
Dissolve the dexamethasone powder in sterile saline to the final desired concentration.
-
-
Drug Administration:
-
This compound: Administer the this compound suspension orally to the mice using a gavage needle. The typical volume is 100-200 µL.
-
Dexamethasone: Administer the dexamethasone solution via intraperitoneal injection.
-
Administer drugs according to the predetermined schedule (e.g., once daily).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for a preclinical xenograft study and the logical relationship between the experimental components.
Caption: A typical workflow for a this compound xenograft study.
Caption: Logical relationships in a this compound xenograft experiment.
Conclusion
This compound represents a significant advancement in the development of therapies for multiple myeloma, particularly for patients with relapsed or refractory disease. The protocols and data presented herein provide a framework for the preclinical evaluation of this compound in xenograft models. These studies are crucial for understanding its in vivo efficacy, optimizing dosing schedules, and exploring synergistic combinations with other anti-myeloma agents, ultimately informing its clinical development and application.
References
- 1. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. focusononcology.com [focusononcology.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone-induced cell death is restricted to specific molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Assessing Mezigdomide's Immunomodulatory Effects
Introduction
Mezigdomide (formerly CC-92480) is a potent, orally bioavailable Cereblon (CRBN) E3 ligase modulator (CELMoD) currently under investigation for treating relapsed/refractory multiple myeloma (RRMM).[1][2] As a next-generation immunomodulatory agent, this compound exhibits a mechanism of action centered on the CRBN-CRL4 E3 ubiquitin ligase complex.[1][3] It binds to CRBN with high affinity, altering the ligase's substrate specificity to induce the rapid and potent ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5]
The degradation of these key transcription factors results in two primary downstream effects: potent, direct anti-myeloma activity and robust immune stimulation.[6][7][8] Immunomodulatory effects include the activation and proliferation of T cells and Natural Killer (NK) cells, increased production of immunostimulatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a shift in the tumor microenvironment from an exhausted to an activated immune state.[6][9] These application notes provide detailed protocols for key assays to characterize and quantify the immunomodulatory effects of this compound for research and drug development purposes.
1. Mechanism of Action: Target Engagement and Substrate Degradation
The foundational mechanism of this compound is its ability to engage the CRBN E3 ligase and induce the degradation of neosubstrates IKZF1 and IKZF3. Assays confirming this primary activity are critical first steps in assessing its biological effects.
Caption: this compound's mechanism of action targeting IKZF1/3 for degradation.
Protocol 1.1: Western Blot for IKZF1 and IKZF3 Degradation
This protocol details the use of Western blotting to qualitatively and semi-quantitatively measure the degradation of Ikaros and Aiolos in cell lines (e.g., MM.1S) or patient-derived cells following this compound treatment.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a DMSO vehicle control.
-
Incubate for a specified time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify band intensity, normalizing to the loading control.
-
2. Profiling Immune Cell Phenotypes and Activation States
A key immunomodulatory effect of this compound is its ability to alter the composition and activation status of immune cell populations within the tumor microenvironment.[9] High-dimensional flow cytometry or mass cytometry (CyTOF) are powerful techniques for this assessment.[9][10]
Caption: Experimental workflow for immune cell profiling via flow cytometry.
Table 1: Summary of this compound-Induced Changes in Bone Marrow Immune Cell Populations
This table summarizes quantitative data from studies assessing immune cell changes in patients treated with this compound.
| Immune Cell Population | Phenotype / Marker | Observed Change | Reference |
| CD4+ T Cells | Effector Memory (CCR7-CD45RA-) | Significant Increase | [9] |
| Naïve (CCR7+CD45RA+) | Significant Reduction | [9] | |
| Activation (HLADR+) | Significant Increase | [9] | |
| Activation (ICOS+) | Significant Increase | [9] | |
| Senescence (KLRG1+) | Significant Reduction | [9] | |
| CD8+ T Cells | Effector Memory (CCR7-CD45RA-) | Significant Increase | [9] |
| Naïve (CCR7+CD45RA+) | Significant Reduction | [9] | |
| Activation (HLADR+) | Significant Increase | [9] | |
| Senescence (KLRG1+) | Significant Reduction | [9] | |
| Exhaustion (PD1+) | Higher in non-responders | [9] | |
| Exhaustion (TIGIT+) | Higher in non-responders | [9] | |
| NK Cells | Activation (ICOS+) | Significant Increase | [9] |
| Senescence (KLRG1+) | Significant Reduction | [9] | |
| NKT Cells | Activation (HLADR+) | Significant Increase | [9] |
| Senescence (KLRG1+) | Significant Reduction | [9] |
Protocol 2.1: Multiparameter Flow Cytometry for Immune Cell Phenotyping
This protocol provides a framework for analyzing immune cell subsets from peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells (BMMCs).
Materials:
-
PBMCs or BMMCs from treated and untreated subjects
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Zombie Dye™ or other viability stain
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Flow cytometer with sufficient laser and detector capacity
Suggested Antibody Panel:
-
Lineage: CD3, CD4, CD8, CD56, CD19
-
Memory/Naïve: CD45RA, CCR7
-
Activation: HLA-DR, ICOS, CD25, CD69
-
Exhaustion/Inhibition: PD-1, TIGIT
-
Senescence: KLRG1, CD57
-
Proliferation: Ki-67 (requires intracellular staining)
Procedure:
-
Cell Preparation:
-
Thaw or freshly isolate mononuclear cells.
-
Wash cells in PBS and count. Resuspend at 1-2 x 10^7 cells/mL.
-
-
Viability Staining:
-
Resuspend 1-2 x 10^6 cells in 100 µL of PBS.
-
Add viability dye according to the manufacturer's protocol. Incubate in the dark.
-
Wash cells with FACS buffer.
-
-
Fc Receptor Blocking:
-
Resuspend cells in 100 µL of FACS buffer.
-
Add Fc Block and incubate for 10 minutes at 4°C.
-
-
Surface Staining:
-
Without washing, add the pre-titrated antibody cocktail for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (Optional, for Ki-67):
-
Fix and permeabilize cells using a dedicated kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
-
Add the anti-Ki-67 antibody and incubate for 30-45 minutes at room temperature.
-
Wash cells as per the kit's instructions.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer. Ensure enough events are collected for rare population analysis.
-
Analyze the data using software (e.g., FlowJo, Cytobank). Start by gating on singlets, then live cells, then lymphocyte populations (e.g., CD3+ for T cells), and subsequently analyze subpopulations based on the markers of interest.
-
3. Assessing Functional Immunomodulatory Outcomes
Beyond phenotypic changes, it is crucial to measure the functional consequences of this compound treatment, such as T-cell proliferation, cytokine production, and enhanced cytotoxicity.[6]
Caption: General workflow for assessing immune cell functional responses.
Table 2: Key Cytokine Modulation by this compound
| Cytokine | Effect | Typical Assessment Method | Reference |
| Interleukin-2 (IL-2) | Increased Production | ELISA, Multiplex Bead Assay, Intracellular Staining | [6] |
| Interferon-γ (IFN-γ) | Increased Production | ELISA, Multiplex Bead Assay, Intracellular Staining | [6] |
Protocol 3.1: T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to stimulation, a process enhanced by this compound.
Materials:
-
Isolated CD3+ T cells or PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
This compound and DMSO
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or beads)
-
Complete RPMI medium
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend isolated T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells 2-3 times with complete medium to remove excess dye.
-
-
Assay Setup:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL.
-
Plate 100 µL/well in a 96-well U-bottom plate.
-
Add this compound or DMSO vehicle control at desired concentrations.
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28). Include unstimulated controls.
-
-
Incubation:
-
Culture the cells for 3-5 days at 37°C, 5% CO2.
-
-
Analysis:
-
Harvest cells and stain with antibodies for T-cell subsets (e.g., anti-CD4, anti-CD8) if starting with PBMCs.
-
Analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Protocol 3.2: Cytokine Release Assay (ELISA)
This protocol describes the measurement of a specific cytokine (e.g., IL-2) in culture supernatants using a sandwich ELISA.[11][12]
Materials:
-
Supernatants from cell cultures (e.g., from Protocol 3.1)
-
ELISA kit for the cytokine of interest (e.g., Human IL-2) containing:
-
Capture antibody-coated plate
-
Detection antibody
-
Standard recombinant cytokine
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution
-
-
Wash Buffer
-
Microplate reader
Procedure:
-
Prepare Standards and Samples:
-
Reconstitute the cytokine standard and perform a serial dilution according to the kit manual to generate a standard curve.
-
Thaw culture supernatants. If necessary, dilute them in assay diluent.
-
-
ELISA Protocol:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours.
-
Wash the plate 4-5 times.
-
Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes in the dark.
-
Wash the plate 4-5 times.
-
Add 100 µL of TMB substrate. Incubate for 15-20 minutes in the dark until a color change is observed.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm on a microplate reader.
-
Subtract background readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
-
References
- 1. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myeloma.org [myeloma.org]
- 3. books.rsc.org [books.rsc.org]
- 4. esmo.org [esmo.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 8. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Synergy: Mezigdomide in Combination with Monoclonal Antibodies for Multiple Myeleloma
Application Note
Introduction
Mezigdomide (MEZI), a novel oral cereblon E3 ligase modulator (CELMoD™), has demonstrated potent anti-tumor and immunomodulatory effects in preclinical models of multiple myeloma (MM). Its mechanism of action involves the rapid and potent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to direct tumoricidal effects and a stimulation of the immune system. Preclinical studies have explored the synergistic potential of this compound in combination with monoclonal antibodies (mAbs), such as the anti-CD38 antibody daratumumab and the anti-SLAMF7 antibody elotuzumab, to enhance the anti-myeloma response. This document outlines the preclinical data and provides detailed protocols for key experiments evaluating this combination therapy.
Mechanism of Synergistic Action
The combination of this compound and anti-CD38 monoclonal antibodies, like daratumumab, exhibits a multi-faceted synergistic anti-tumor effect. This compound-induced degradation of Ikaros and Aiolos, which are known suppressors of CD38 expression, leads to an upregulation of CD38 on the surface of multiple myeloma cells[1][2]. This "priming" effect enhances the binding of daratumumab and subsequently potentiates its mechanisms of action, including Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and Antibody-Dependent Cellular Phagocytosis (ADCP)[1][2]. Furthermore, this compound possesses inherent immune-stimulatory properties, such as enhancing T-cell and Natural Killer (NK) cell activity, which complements the immune-mediated killing mechanisms of monoclonal antibodies[3].
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound and daratumumab synergy.
Quantitative Preclinical Data
Table 1: In Vitro Synergistic Anti-Myeloma Activity
| Cell Line | Assay | Treatment | Fold Increase in Activity vs. Single Agent | Reference |
| MOLP-8 | CDC | This compound + Daratumumab | ~2-4.5 vs. Daratumumab alone | [4][5] |
| MOLP-8 | CDC | This compound + Daratumumab | ~1.7-2.4 vs. This compound alone | [4][5] |
| MM Cell Lines | ADCC | This compound + Daratumumab | Significantly more apoptosis than Pomalidomide + Daratumumab (p<0.05) | [5][6] |
Table 2: In Vivo Anti-Tumor Efficacy
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Lenalidomide-resistant xenograft mouse model | Subcutaneous | This compound + Dexamethasone/Bortezomib | Significantly greater tumor growth inhibition vs. single agents | [1][2] |
| NOD/SCID IL-2Rγnull (NSG) mice | RPMI8226-RFP-FLuc xenograft | Daratumumab, Lenalidomide, Dexamethasone (DRd) + expanded NK cells | Significantly reduced serum M-protein and prolonged survival |
Experimental Protocols
Protocol 1: Assessment of Ikaros and Aiolos Degradation by Western Blot
Objective: To determine the effect of this compound on the protein levels of Ikaros and Aiolos in multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266)
-
This compound
-
Protease inhibitor cocktail
-
MG-132 (proteasome inhibitor)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Culture MM cells to the desired density.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 6 hours). Include a condition with MG-132 pre-treatment to confirm proteasome-dependent degradation.
-
Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify band intensities and normalize to the loading control.
Protocol 2: Analysis of CD38 Surface Expression by Flow Cytometry
Objective: To quantify the change in CD38 expression on the surface of multiple myeloma cells following this compound treatment.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
PE-conjugated anti-human CD38 antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Treat MM cells with this compound or vehicle control for the desired duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in FACS buffer.
-
Incubate cells with PE-conjugated anti-CD38 antibody or isotype control for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of CD38 expression.
Protocol 3: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To measure the ability of daratumumab to induce ADCC against this compound-pretreated multiple myeloma cells.
Materials:
-
Multiple myeloma target cells (e.g., MOLP-8)
-
This compound
-
Daratumumab
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or Natural Killer (NK) cells
-
Calcein-AM or other cytotoxicity detection reagent
-
Assay medium (e.g., RPMI 1640)
Procedure:
-
Pre-treat target MM cells with this compound or vehicle control.
-
Label the target cells with Calcein-AM.
-
Plate the labeled target cells in a 96-well plate.
-
Add daratumumab at various concentrations.
-
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein-AM.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 4: Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To assess the ability of daratumumab to mediate CDC against this compound-pretreated multiple myeloma cells.
Materials:
-
Multiple myeloma target cells
-
This compound
-
Daratumumab
-
Normal human serum (as a source of complement)
-
Propidium Iodide (PI) or other viability dye
-
Assay medium
Procedure:
-
Pre-treat target MM cells with this compound or vehicle control.
-
Plate the target cells in a 96-well plate.
-
Add daratumumab at various concentrations.
-
Add normal human serum (e.g., 20% final concentration).
-
Incubate for 2 hours at 37°C.
-
Add PI to each well.
-
Analyze the percentage of PI-positive (lysed) cells by flow cytometry.
Protocol 5: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a monoclonal antibody.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Multiple myeloma cell line (e.g., RPMI-8226)
-
This compound
-
Daratumumab
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MM cells into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups (Vehicle, this compound alone, Daratumumab alone, Combination).
-
Administer treatments according to a predefined schedule (e.g., oral gavage for this compound, intraperitoneal injection for daratumumab).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry).
Experimental Workflow Diagram
Caption: Preclinical experimental workflow.
References
- 1. Simplified flow cytometric immunophenotyping panel for multiple myeloma, CD56/CD19/CD138(CD38)/CD45, to differentiate neoplastic myeloma cells from reactive plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Daratumumab induces cell-mediated cytotoxicity of primary effusion lymphoma and is active against refractory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations After Mezigdomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (CC-92480) is a novel, potent oral cereblon E3 ligase modulator (CELMoD™) agent with significant antitumor and immunomodulatory effects.[1][2] Its mechanism of action involves the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] This leads to direct cytotoxic effects on multiple myeloma cells and a profound stimulation of the immune system.[2] Pharmacodynamic studies from the CC-92480-MM-001 clinical trial have demonstrated that this compound treatment results in a significant expansion of key effector immune cell populations, highlighting the importance of detailed immune monitoring.[1][3]
Flow cytometry is an indispensable tool for dissecting the complex changes in the immune landscape following therapeutic intervention. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cell populations in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.
Principle of this compound's Immunomodulatory Action
This compound's primary mechanism of immunomodulation is driven by the degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function. The degradation of these transcription factors relieves their suppressive effects on T-cell and NK-cell activity, leading to an enhanced anti-tumor immune response.
Quantitative Analysis of Immune Cell Population Changes
Data from the CC-92480-MM-001 clinical trial have demonstrated significant changes in T-cell subsets following this compound treatment. The following table summarizes the key findings observed at Cycle 1, Day 15.
| Immune Cell Population | Marker Profile | Median Change from Baseline | Reference |
| Proliferative CD4+ T-Cells | CD4+, Ki67+ | +146.4% | [1] |
| Effector Memory CD4+ T-Cells | CD4+, CD45RA-, CCR7- | +31.4% | [1] |
| Activated CD4+ T-Cells | CD4+, HLA-DR+ | +80.4% | [1] |
| Activated CD8+ T-Cells | CD8+, HLA-DR+ | Expansion Observed | [2] |
| Natural Killer (NK) Cells | CD3-, CD56+ | Stimulation Observed | [2] |
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
Objective: To isolate PBMCs from whole blood for subsequent flow cytometry analysis.
Materials:
-
Whole blood collected in Sodium Heparin or EDTA tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.
-
Centrifuge the cells again at 300 x g for 10 minutes and resuspend in an appropriate buffer for staining (e.g., PBS with 2% FBS).
Flow Cytometry Staining Protocol for Immunophenotyping
Objective: To stain PBMCs with fluorescently-conjugated antibodies to identify and quantify various immune cell subsets.
Materials:
-
Isolated PBMCs
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorescently-conjugated antibodies (see proposed panel below)
-
Staining Buffer (PBS with 2% FBS and 0.1% Sodium Azide)
-
Fixable Viability Dye
-
Flow cytometry tubes or 96-well plates
-
Centrifuge
Proposed Comprehensive Immunophenotyping Panel:
| Marker | Fluorochrome | Cell Population(s) Identified |
| Viability Dye | e.g., APC-Cy7 | Live/Dead discrimination |
| CD45 | e.g., BUV395 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T-Cells |
| CD4 | e.g., BV786 | Helper T-Cells |
| CD8 | e.g., APC | Cytotoxic T-Cells |
| CD19 | e.g., BV605 | B-Cells |
| CD56 | e.g., PE | NK-Cells |
| CD14 | e.g., FITC | Monocytes |
| HLA-DR | e.g., PerCP-Cy5.5 | Activation marker, Monocytes, B-Cells, activated T-Cells |
| CD45RA | e.g., BV510 | Naive T-Cells |
| CCR7 | e.g., Alexa Fluor 647 | Naive and Central Memory T-Cells |
| Ki67 | e.g., BV421 | Proliferating Cells (requires intracellular staining) |
Staining Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in staining buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube.
-
Add the fixable viability dye according to the manufacturer's instructions and incubate.
-
Wash the cells with staining buffer.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorescently-conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.
-
(Optional for intracellular staining for Ki67) Fix and permeabilize the cells using a dedicated kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
-
(Optional) Add the anti-Ki67 antibody and incubate according to the manufacturer's protocol.
-
(Optional) Wash the cells with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition on the flow cytometer.
Flow Cytometry Data Acquisition and Analysis
Objective: To acquire and analyze the stained samples to quantify immune cell populations.
Workflow Diagram:
References
- 1. Paper: Biomarker Analyses of the CC-92480-MM-001 Trial to Guide Combinatorial Strategies for this compound [ash.confex.com]
- 2. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mezigdomide Resistance in Multiple Myeloma
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering mezigdomide resistance in multiple myeloma (MM) cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an oral cereblon E3 ligase modulator (CELMoD). It works by binding to the cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][3]. The degradation of these factors results in direct antimyeloma effects, including cell death, and immunostimulatory effects[4][5][6].
Q2: What are the known mechanisms of acquired resistance to this compound in multiple myeloma cells?
Acquired resistance to this compound, and other CELMoDs, is primarily associated with alterations in the drug's target pathway. Key mechanisms include:
-
Mutations or loss of Cereblon (CRBN): Genetic changes such as mutations (including point mutations, frameshifts, and stop codons), copy number loss, or alternative splicing of the CRBN gene can prevent this compound from effectively binding to its target and inducing substrate degradation[1][7][8][9][10].
-
Mutations in IKZF1/IKZF3: Although less common, mutations in the degron regions of Ikaros (IKZF1) or Aiolos (IKZF3) can impair their recognition by the this compound-bound CRL4^CRBN complex, thus preventing their degradation[11].
-
Upregulation of bypass pathways: Myeloma cells can develop resistance by activating signaling pathways that promote survival and proliferation independently of the IKZF1/IKZF3 axis. These can include the Ras/Raf pathway and pathways involving the EZH2 methyltransferase[12].
-
Changes in the tumor microenvironment: The bone marrow microenvironment can contribute to drug resistance. For example, interactions between myeloma cells and stromal cells can promote survival and resistance[13][14].
Q3: Can this compound be effective in cells resistant to other immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide?
Yes, this compound has shown efficacy in preclinical models and clinical trials in lenalidomide- and pomalidomide-resistant multiple myeloma[1][4][15][16][17]. This is because this compound has a higher binding affinity for cereblon and induces more profound degradation of Ikaros and Aiolos compared to earlier generation IMiDs[3][18][19]. However, cross-resistance can occur, particularly if the resistance mechanism involves the loss or functional inactivation of CRBN[7].
Q4: What combination strategies are being explored to overcome this compound resistance?
Several combination therapies are under investigation to enhance the efficacy of this compound and overcome resistance. These include combining this compound with:
-
Dexamethasone: This combination has shown significant activity in heavily pretreated patients[2][15][16][20][21].
-
Proteasome inhibitors (e.g., bortezomib, carfilzomib): Preclinical data show synergistic effects, and clinical trials are ongoing[1][5][21][22].
-
MEK inhibitors (e.g., trametinib): This combination targets the Ras/MAPK pathway, a potential resistance mechanism[23][24][25][26].
-
EZH2 inhibitors (e.g., tazemetostat): This strategy targets epigenetic pathways that may contribute to resistance[12][23][24][25].
-
BET inhibitors (e.g., BMS-986158): This combination targets transcriptional addiction pathways in myeloma[23][24][25].
Troubleshooting Guide
Problem: My multiple myeloma cell line, which was previously sensitive to this compound, is now showing reduced response or proliferation in the presence of the drug.
This guide provides a systematic approach to investigate and potentially overcome acquired this compound resistance in your cell line.
Step 1: Confirm Resistance
-
Question: How do I confirm that my cells have truly developed resistance?
-
Answer:
-
Perform a Dose-Response Assay: Culture the suspected resistant cells and the parental (sensitive) cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72-96 hours. Use a cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration). A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line compared to the parental line confirms resistance.
-
Check Drug Stock: Ensure that the this compound stock solution has not degraded. Prepare a fresh stock solution and repeat a key experiment.
-
Step 2: Investigate the Mechanism of Resistance
-
Question: My cells are confirmed resistant. How do I determine why?
-
Answer: The most common cause of resistance to CELMoDs is alteration of the CRBN pathway.
-
Assess CRBN Expression and Integrity:
-
Western Blot: Compare CRBN protein levels between your resistant and parental cell lines. A significant decrease or complete loss of CRBN protein in the resistant line is a strong indicator of the resistance mechanism.
-
qPCR: Analyze CRBN mRNA levels to see if the loss of protein is due to reduced transcription.
-
Sanger/Next-Generation Sequencing: Sequence the CRBN gene to identify potential mutations that could impair its function or its binding to this compound.
-
-
Verify Substrate Degradation:
-
Western Blot for Ikaros/Aiolos: Treat both parental and resistant cells with an effective dose of this compound (e.g., 1 µM) for 4-6 hours. In sensitive cells, you should observe significant degradation of IKZF1 and IKZF3. If the resistant cells fail to degrade these substrates despite having normal CRBN levels, it could point to a mutation in the substrate itself or a downstream block in the ubiquitin-proteasome system.
-
-
Explore Bypass Pathways:
-
Phospho-Kinase Array/Western Blot: If the CRBN pathway appears intact, investigate potential bypass signaling pathways. For example, assess the phosphorylation status of key proteins in the MAPK pathway (p-ERK) and PI3K/AKT pathway (p-AKT) to see if these pro-survival pathways are hyperactivated in the resistant cells.
-
-
Step 3: Strategies to Overcome Resistance
-
Question: I have identified a potential resistance mechanism. What are my next steps experimentally?
-
Answer: Based on your findings, you can test strategies to re-sensitize the cells to therapy.
-
If CRBN is lost or non-functional: this compound and other IMiDs/CELMoDs will likely be ineffective. The focus should shift to agents with different mechanisms of action.
-
If a bypass pathway is activated: Test combination therapies. For example, if you observe increased p-ERK, combine this compound with a MEK inhibitor like trametinib. The synergistic effect may overcome the resistance.
-
Data Presentation
Table 1: Efficacy of this compound-Based Combination Therapies in Relapsed/Refractory Multiple Myeloma (Clinical Trial Data)
| Combination Therapy | Patient Cohort Size (n) | Overall Response Rate (ORR) | Key Grade 3/4 Adverse Events |
| This compound + Dexamethasone | 101 | 41%[15][16] | Neutropenia (77%), Infection (35%)[16] |
| This compound + Dex + Tazemetostat | 16 | 50%[23][24] | Neutropenia (62.5% - 85.0%)[23] |
| This compound + Dex + BMS-986158 | 20 | 35%[23][24] | Neutropenia (62.5% - 85.0%)[23] |
| This compound + Dex + Trametinib | 20 | 75%[23][24] | Neutropenia (62.5% - 85.0%)[23] |
Table 2: IC50 Values of this compound in Preclinical Models
| Agent | IC50 for Cereblon Binding (µM) |
| This compound | ~0.03[1] |
| Iberdomide | ~0.06[1] |
Note: Preclinical IC50 values for cell viability can vary significantly between different multiple myeloma cell lines.
Experimental Protocols
Protocol 1: Western Blot for Ikaros (IKZF1) Degradation
-
Cell Culture and Treatment:
-
Seed 2x10^6 parental and this compound-resistant multiple myeloma cells in 6-well plates.
-
Allow cells to adhere/stabilize for 24 hours.
-
Treat cells with DMSO (vehicle control) or this compound (e.g., 1 µM) for 4-6 hours.
-
-
Protein Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against IKZF1 (Ikaros) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system. A significant reduction or absence of the IKZF1 band in this compound-treated sensitive cells compared to the control and resistant cells indicates successful degradation.
-
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding:
-
Seed multiple myeloma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 50 µL of culture medium.
-
-
Drug Preparation and Addition:
-
Prepare a 2x serial dilution of this compound in culture medium.
-
Add 50 µL of the diluted drug to the appropriate wells to achieve the final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). Include wells with vehicle (DMSO) only as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions (typically equal to the volume of media in the well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Signaling Pathway Diagrams
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound + dexamethasone for the treatment of RRMM [multiplemyelomahub.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. myeloma.org [myeloma.org]
- 6. Advances in the research of this compound for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the CA057-003 trial: this compound, tazemetostat & dexamethasone for R/R myeloma | VJHemOnc [vjhemonc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 15. Relapsed or Refractory Multiple Myeloma this compound Plus Dexamethasone - The ASCO Post [ascopost.com]
- 16. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 19. This compound for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. esmo.org [esmo.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. sohoinsider.com [sohoinsider.com]
- 24. physiciansweekly.com [physiciansweekly.com]
- 25. myeloma.org [myeloma.org]
- 26. m.youtube.com [m.youtube.com]
Mezigdomide Technical Support Center: Optimizing Dosage and Troubleshooting Experimental Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Mezigdomide dosage to minimize off-target effects. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel Cereblon E3 ligase modulator (CELMoD). It acts as a "molecular glue," altering the conformation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This alteration leads to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), marking them for proteasomal degradation.[1][2] The degradation of Ikaros and Aiolos results in potent anti-myeloma and immunomodulatory effects.[1][3][4]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effects of this compound are the degradation of Ikaros and Aiolos, leading to anti-proliferative and apoptotic effects in multiple myeloma cells and stimulation of the immune system.[1][4] The most significant "off-target" effect , which is mechanistically linked to its on-target activity, is neutropenia.[1] This occurs because Ikaros and Aiolos play a role in granulocyte maturation.[1] Other reported adverse events in clinical trials include infections, fatigue, nausea, anemia, and thrombocytopenia.[1]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: Based on preclinical and clinical data, a starting concentration range for in vitro experiments, such as in multiple myeloma cell lines, would be from 0.01 µM to 1 µM.[3] Dose-response curves should be generated to determine the optimal concentration for achieving desired on-target effects (Ikaros/Aiolos degradation) while minimizing cytotoxicity in your specific cell system.
Q4: How can I quantify the on-target activity of this compound in my experiments?
A4: The most direct way to measure on-target activity is to quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3). This can be achieved through several methods:
-
Western Blotting: A standard method to assess the reduction in protein levels.
-
Flow Cytometry: Allows for the quantification of protein degradation on a single-cell level.
-
Quantitative Degradation Assays (e.g., HiBiT assay): This lytic or live-cell bioluminescent assay provides a quantitative measure of protein levels and is highly suitable for dose-response studies.
Troubleshooting Guides
Guide 1: Inconsistent or No Degradation of Ikaros/Aiolos
| Potential Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed | Incorrect this compound concentration: Dose may be too low for the cell line being used. | Perform a dose-response experiment with a broader concentration range (e.g., 0.001 µM to 10 µM). |
| Cell line resistance: Some cell lines may have inherent or acquired resistance. | Confirm the expression of Cereblon (CRBN) in your cell line, as it is essential for this compound's activity. | |
| Incorrect incubation time: Degradation is time-dependent. | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal incubation time for maximal degradation. | |
| Inactive compound: Improper storage or handling of this compound. | Ensure this compound is stored correctly and prepare fresh stock solutions. | |
| Inconsistent degradation between experiments | Variability in cell health or passage number: Cells that are unhealthy or have a high passage number can respond differently. | Use cells with a consistent and low passage number and ensure they are healthy and actively dividing before treatment. |
| Inconsistent reagent preparation: Errors in serial dilutions of this compound. | Prepare fresh dilutions for each experiment and verify concentrations. |
Guide 2: High Levels of Cell Death or Cytotoxicity
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Excessive cytotoxicity at effective concentrations | On-target toxicity in sensitive cell lines: The degradation of Ikaros and Aiolos is intended to be cytotoxic to myeloma cells. | This is the expected outcome in sensitive cancer cell lines. To study downstream effects without immediate cell death, consider using lower concentrations or shorter incubation times. |
| Off-target toxicity: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a dose-response curve and correlate cytotoxicity with the degradation of Ikaros/Aiolos to determine the therapeutic window. Consider using a proteomics approach to identify potential off-target proteins. | |
| Cytotoxicity in control (non-myeloma) cells | Off-target effects: The compound may be affecting pathways essential for the survival of these cells. | Lower the concentration of this compound. If cytotoxicity persists at concentrations where on-target degradation is observed in target cells, this suggests a narrow therapeutic window. |
Guide 3: Observing and Mitigating Neutropenia In Vitro
| Potential Issue | Observation | Experimental Mitigation/Investigation |
| This compound-induced effects on myeloid progenitor cells | Reduced proliferation or differentiation of myeloid progenitor cell lines (e.g., HL-60, K562). | Perform a dose-response study to determine the concentration at which this compound impacts myeloid cell viability and differentiation. |
| Co-culture experiments with stromal cells or supplementation with granulocyte colony-stimulating factor (G-CSF) in the culture medium may help mitigate these effects. | ||
| Changes in myeloid cell surface markers. | Use flow cytometry to analyze the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD15) following this compound treatment. |
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Clinical Trials
| Clinical Trial | This compound Dose | Combination Agent(s) | Patient Population | Overall Response Rate (ORR) |
| CC-92480-MM-001 (Phase 1/2) | 1.0 mg daily (21/28 days) | Dexamethasone | Relapsed/Refractory Multiple Myeloma (RRMM) | 41%[5] |
| CC-92480-MM-002 (Phase 1/2) | 0.3, 0.6, 1.0 mg | Bortezomib + Dexamethasone | RRMM | 77.8% (at 0.3 mg) |
| CC-92480-MM-002 (Phase 1/2) | 0.3, 0.6, 1.0 mg | Carfilzomib + Dexamethasone | RRMM | Not specified |
| CA057-003 (Phase 1/2) | 0.6, 1.0 mg | Tazemetostat | RRMM | 50% |
| CA057-003 (Phase 1/2) | Not specified | BMS-986158 | RRMM | 35% |
| CA057-003 (Phase 1/2) | 0.6 mg or higher | Trametinib | RRMM | 75% |
Table 2: Common Adverse Events (AEs) Observed in this compound Clinical Trials (All Grades)
| Adverse Event | Frequency |
| Neutropenia | ~80%[1] |
| Infections | ~74%[1] |
| Anemia | ~61%[1] |
| Thrombocytopenia | ~51%[1] |
| Fatigue | ~40%[1] |
| Nausea | ~27%[1] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Ikaros/Aiolos Degradation using Western Blot
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S, H929) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 5 µM) in complete culture medium. Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations in triplicate. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for assessing on- and off-target effects.
References
Troubleshooting Mezigdomide solubility and stability in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mezigdomide (also known as CC-92480) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3][4]
Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation of this compound in aqueous cell culture media is a common issue due to its low aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause precipitation.
-
Rapid Solvent Polarity Change: Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to "crash out" of solution.[5][6]
-
Low Temperature: Media taken directly from cold storage can decrease the solubility of the compound.[5][7]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.[5][8]
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally ≤ 0.1% to minimize solvent-induced precipitation and cytotoxicity.[9]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions. Add the culture medium dropwise to your DMSO stock solution while gently vortexing.[6]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[5]
-
Test Solubility in Simpler Buffers: To determine if media components are the issue, test the solubility of this compound in a simpler buffer like PBS.[5]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability, which can be up to 3-4 years.[2][3][4]
-
Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][10] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q4: Is this compound light sensitive?
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective cereblon (CRBN) E3 ubiquitin ligase modulator (CELMoD).[1][11] It acts as a "molecular glue," altering the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[11][12] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][13] The degradation of these transcription factors results in antimyeloma and immunomodulatory effects.[11][13]
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Concentration | Comments | Reference |
| DMSO | 5 mg/mL (8.81 mM) | Sonication and heating to 60°C may be required. | [1][3] |
| DMSO | 100 mg/mL (176.17 mM) | Use fresh, anhydrous DMSO. | [4] |
Table 2: this compound Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3][4] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1 month | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Determine the desired stock concentration. A high concentration (e.g., 10 mM) is often prepared to minimize the volume of DMSO added to the final culture.
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Facilitate dissolution. If the compound does not readily dissolve, sonicate the solution in a water bath and/or warm it to 60°C.[1][3]
-
Visually confirm complete dissolution. Ensure no solid particles are visible.
-
Aliquot and store. Dispense the stock solution into single-use, light-protected (amber) vials and store at -80°C.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in pre-warmed medium to achieve the desired final concentrations. To avoid precipitation, add the medium to the DMSO stock in a stepwise manner.
-
Gently mix the working solutions by inverting or pipetting.
-
Remove the existing medium from the cell cultures and replace it with the medium containing the desired concentration of this compound.
-
Include appropriate controls, such as a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | CC-92480 | cereblon E3 modulator | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance Mezigdomide efficacy in non-responsive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with Mezigdomide (CC-92480) efficacy, particularly in non-responsive cell lines.
Troubleshooting Guide
Issue: Suboptimal or No Response to this compound in Multiple Myeloma Cell Lines
This guide provides a systematic approach to troubleshooting poor response to this compound in in vitro experiments.
| Potential Cause | Recommended Action | Experimental Protocol |
| 1. Compromised Cereblon (CRBN) Expression or Function | Verify CRBN protein levels and gene integrity in the non-responsive cell line. | Western Blot for CRBN: 1. Lyse cells and quantify protein concentration.2. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.3. Probe with a primary antibody against CRBN, followed by a secondary antibody.4. Detect and quantify the signal. Compare to a sensitive cell line (e.g., MM.1S).Sanger/NGS Sequencing of CRBN: 1. Isolate genomic DNA from the cell line.2. Amplify the CRBN gene using PCR.3. Sequence the PCR product to identify mutations. |
| 2. Insufficient Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and duration of treatment for your specific cell line. | Dose-Response Assay (e.g., MTT/CellTiter-Glo): 1. Seed cells in a 96-well plate.2. Treat with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 72-96 hours.3. Add MTT or CellTiter-Glo reagent and measure viability.4. Calculate the IC50 value. |
| 3. Upregulation of Pro-Survival Pathways | Investigate the activation of compensatory survival pathways (e.g., MEK/ERK, noncanonical NF-κB). Consider combination therapies with inhibitors of these pathways. | Western Blot for Pathway Activation: 1. Treat cells with this compound.2. Lyse cells at different time points.3. Probe for phosphorylated forms of key pathway proteins (e.g., p-ERK).Combination Therapy in vitro: 1. Treat cells with this compound and a specific inhibitor (e.g., a MEK inhibitor).2. Assess cell viability and apoptosis to determine synergistic effects. |
| 4. Cell Line Specific Resistance Mechanisms | If CRBN is intact, explore other potential resistance mechanisms such as alterations in the tumor microenvironment signaling or expression of drug efflux pumps. | Co-culture Experiments: 1. Co-culture myeloma cells with bone marrow stromal cells.2. Treat with this compound and assess myeloma cell viability to see if the microenvironment confers resistance.Flow Cytometry for Efflux Pump Activity: 1. Incubate cells with a fluorescent substrate of efflux pumps (e.g., Rhodamine 123).2. Treat with this compound and/or a known efflux pump inhibitor.3. Measure intracellular fluorescence by flow cytometry. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to non-responsiveness?
A1: this compound is a novel Cereblon E3 ligase modulator (CELMoD). It works by binding to the Cereblon (CRBN) protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] The degradation of these factors results in the death of multiple myeloma cells.[3] Resistance to this compound can arise from alterations in the CRBN gene, such as mutations or copy number loss, which prevent the drug from effectively engaging its target.[1][5]
Q2: My multiple myeloma cell line is resistant to lenalidomide and pomalidomide. Will it also be resistant to this compound?
A2: Not necessarily. This compound has demonstrated potent anti-proliferative and apoptotic effects in preclinical models, including cell lines that are resistant to lenalidomide and pomalidomide.[1][6][7] This is because this compound has a higher binding affinity for CRBN and can induce degradation of Ikaros and Aiolos even in cells with low levels of CRBN.[2][6][8] However, cross-resistance can occur, particularly if the resistance mechanism involves a significant loss of CRBN function.[5]
Q3: What combination strategies have been shown to enhance this compound efficacy in preclinical or clinical settings?
A3: Several combination strategies have shown promise in enhancing this compound's efficacy. Preclinical studies have demonstrated synergistic cell killing when this compound is combined with dexamethasone, proteasome inhibitors (like bortezomib), and anti-CD38 monoclonal antibodies (like daratumumab).[1] Clinical trials have reported encouraging overall response rates (ORRs) with this compound in combination with:
-
Dexamethasone: ORRs in the range of 40-50% have been observed in heavily pretreated patients.[3][9][10]
-
Proteasome Inhibitors (Bortezomib or Carfilzomib): ORRs have been reported to be between 60% and 80%.[9][11]
-
Monoclonal Antibodies (Daratumumab): This combination has shown synergistic effects, with this compound potentially increasing CD38 expression on myeloma cells.[1]
-
Other Novel Agents: Combinations with tazemetostat (an EZH2 inhibitor) and trametinib (a MEK inhibitor) are also being investigated.[12][13]
Q4: Are there any known biomarkers that can predict response or resistance to this compound?
A4: The primary biomarker for this compound response is the presence of functional Cereblon (CRBN).[1] Loss-of-function mutations or biallelic loss of the CRBN gene are associated with primary resistance.[14] Some studies suggest that mutations in the tri-tryptophan binding pocket of CRBN can abrogate the effects of both immunomodulatory drugs (IMiDs) and CELMoDs.[14] Further research is ongoing to identify additional predictive biomarkers.
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination Therapies for Relapsed/Refractory Multiple Myeloma (RRMM)
| Combination Regimen | Patient Population | Overall Response Rate (ORR) | Reference |
| This compound + Dexamethasone | Heavily pretreated RRMM | 41% | [3][10] |
| This compound + Dexamethasone + Bortezomib | RRMM | 75.0% | [11] |
| This compound + Dexamethasone + Carfilzomib | RRMM | 85.2% | [11] |
| This compound + Dexamethasone + Daratumumab | RRMM (2-4 prior lines of therapy) | 61% - 83% (depending on schedule) | [15] |
| This compound + Dexamethasone + Elotuzumab | RRMM (CD38 refractory) | ~45% | [15] |
| This compound + Dexamethasone + Tazemetostat | Heavily pretreated RRMM | 50% | [12] |
| This compound + Dexamethasone + Trametinib | Heavily pretreated RRMM | 75% | [12] |
Signaling Pathways and Experimental Workflows
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound + dexamethasone for the treatment of RRMM [multiplemyelomahub.com]
- 4. esmo.org [esmo.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Relapsed or Refractory Multiple Myeloma this compound Plus Dexamethasone - The ASCO Post [ascopost.com]
- 8. ashpublications.org [ashpublications.org]
- 9. myeloma.org [myeloma.org]
- 10. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. sohoinsider.com [sohoinsider.com]
- 13. Insights into the CA057-003 trial: this compound, tazemetostat & dexamethasone for R/R myeloma | VJHemOnc [vjhemonc.com]
- 14. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: The Impact of Cereblon Mutations on Mezigdomide Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cereblon (CRBN) mutations on the activity of Mezigdomide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and why is Cereblon (CRBN) important?
A1: this compound is a novel Cereblon E3 Ligase Modulator (CELMoD). Its mechanism of action involves binding to the CRBN protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the conformation of CRBN, leading to the recruitment of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex. This subsequently results in the ubiquitination and proteasomal degradation of Ikaros and Aiolos, leading to the death of multiple myeloma cells. Therefore, the presence of functional CRBN is essential for the therapeutic activity of this compound.
Q2: How do CRBN mutations affect the activity of this compound?
A2: CRBN mutations can significantly impact this compound's efficacy. The effect of a mutation depends on its type and location within the CRBN protein. Some mutations can lead to a complete loss of CRBN function, rendering this compound and other immunomodulatory drugs (IMiDs) inactive. However, a crucial finding is that some missense mutations that confer resistance to conventional IMiDs, like lenalidomide and pomalidomide, do not abrogate the activity of the more potent CELMoD, this compound.
Q3: Can this compound be effective in patients who have developed resistance to lenalidomide or pomalidomide due to CRBN mutations?
A3: Yes, in some cases. Resistance to lenalidomide or pomalidomide can be caused by specific CRBN missense mutations. However, due to its higher binding affinity for CRBN, this compound can sometimes overcome this resistance and still induce the degradation of Ikaros and Aiolos. Therefore, identifying the specific CRBN mutation is critical for determining potential sensitivity to this compound in an IMiD-resistant setting.
Q4: What are the different classes of CRBN missense mutations based on their impact on this compound and other IMiDs?
A4: CRBN missense mutations can be functionally categorized into three main groups:
-
Loss-of-function mutations: These mutations completely abolish CRBN function, leading to resistance to both IMiDs and CELMoDs like this compound. An example is the p.H397Y mutation.
-
Neutral mutations: These mutations have no significant impact on CRBN function, and cells carrying these mutations remain sensitive to both IMiDs and this compound. Examples include mutations in the Lon protease-like domain (e.g., p.D50H, p.A143V, p.L190F, p.R283K).
-
Agent-dependent mutations: This class of mutations leads to resistance to IMiDs (lenalidomide and pomalidomide) but maintains sensitivity to this compound.
Q5: Where can I obtain CRBN knockout cell lines to study the effects of specific mutations?
A5: CRBN knockout cell lines can be generated using CRISPR-Cas9 gene-editing technology. Several commercial vendors provide CRISPR/Cas9 lentiviral particles targeting human CRBN that can be used to create stable knockout cell lines in your laboratory. Once a knockout cell line is established, you can introduce different CRBN mutations via lentiviral transduction of plasmids expressing the mutant CRBN.
Troubleshooting Guides
Problem 1: this compound shows no activity in our multiple myeloma cell line.
-
Possible Cause 1: Low or absent CRBN expression.
-
Troubleshooting Step 1: Confirm CRBN protein expression levels in your cell line using Western blotting. Compare the expression to a known sensitive cell line (e.g., MM1.S).
-
Troubleshooting Step 2: If CRBN expression is low or absent, this may be the reason for the lack of this compound activity. Consider using a different cell line with robust CRBN expression.
-
-
Possible Cause 2: Presence of a loss-of-function CRBN mutation.
-
Troubleshooting Step 1: Sequence the CRBN gene in your cell line to identify any mutations.
-
Troubleshooting Step 2: Compare any identified mutations to the known functional classifications of CRBN mutations. If a known loss-of-function mutation is present, this is the likely cause of resistance.
-
Problem 2: Inconsistent results in our Ikaros/Aiolos degradation assay after this compound treatment.
-
Possible Cause 1: Suboptimal antibody for Western blotting.
-
Troubleshooting Step 1: Ensure you are using a validated antibody for Ikaros (IKZF1) and Aiolos (IKZF3).
-
Troubleshooting Step 2: Optimize the antibody concentration and incubation times for your Western blot protocol.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Troubleshooting Step 1: Perform a time-course experiment to determine the optimal time point for observing maximal Ikaros and Aiolos degradation after this compound treatment in your specific cell line. Degradation can be rapid, and the nadir may be missed with a single time point.
-
-
Possible Cause 3: Cell line heterogeneity.
-
Troubleshooting Step 1: If your cell line is not clonal, there may be a mixed population of sensitive and resistant cells.
-
Troubleshooting Step 2: Consider single-cell cloning to establish a homogenous population for your experiments.
-
Data Presentation
Table 1: Expected Response to this compound in the Presence of Different Classes of CRBN Missense Mutations
| CRBN Mutation Class | Example Mutations | Expected Response to Lenalidomide/Pomalidomide | Expected Response to this compound |
| Loss-of-Function | p.H397Y, p.W386A | Resistant | Resistant |
| Neutral | p.D50H, p.A143V, p.L190F, p.R283K, p.A347V | Sensitive | Sensitive |
| Agent-Dependent | Specific missense mutations in the Thalidomide-binding domain | Resistant | Sensitive |
Table 2: Illustrative Cellular Activity of this compound vs. Lenalidomide in Engineered CRBN Mutant Cell Lines
| Cell Line | CRBN Genotype | Lenalidomide GI50 (µM) | This compound GI50 (nM) | Ikaros Degradation with this compound |
| MM1.S | Wild-Type | ~1 | ~10 | Complete |
| MM1.S-CRBN-KO | Knockout | > 20 | > 1000 | None |
| MM1.S-CRBN-KO + WT CRBN | Wild-Type (Re-expressed) | ~1 | ~10 | Complete |
| MM1.S-CRBN-KO + Neutral Mutant | e.g., p.A143V | ~1.5 | ~12 | Complete |
| MM1.S-CRBN-KO + Agent-Dependent Mutant | (Hypothetical) | > 15 | ~50 | Partial to Complete |
| MM1.S-CRBN-KO + Loss-of-Function Mutant | e.g., p.H397Y | > 20 | > 1000 | None |
GI50 values are hypothetical and for illustrative purposes to demonstrate relative potencies.
Experimental Protocols
1. General Protocol for Cellular Viability Assay
This protocol outlines a general method for assessing the effect of this compound on the viability of multiple myeloma cell lines using a tetrazolium-based assay (e.g., MTT or XTT) or an ATP-based assay (e.g., CellTiter-Glo).
-
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, OPM2, RPMI 8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and other compounds for testing
-
Viability assay reagent (e.g., XTT, CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the drug dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-120 hours.
-
Add the viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours for XTT, 10 minutes for CellTiter-Glo).
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50/IC50 values.
-
2. General Protocol for Ikaros/Aiolos Degradation by Western Blot
This protocol provides a general workflow for assessing the degradation of Ikaros and Aiolos in response to this compound treatment.
-
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will allow for sufficient protein extraction.
-
Treat cells with this compound at the desired concentration and for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
3. General Protocol for Lentiviral Transduction of CRBN Mutants
This protocol describes a general method for re-expressing wild-type or mutant CRBN in a CRBN knockout cell line.
-
Materials:
-
CRBN knockout multiple myeloma cell line
-
Lentiviral particles carrying the CRBN wild-type or mutant expression cassette
-
Complete culture medium
-
Polybrene or other transduction-enhancing reagent
-
Selection antibiotic (e.g., puromycin, if the vector contains a resistance gene)
-
-
Procedure:
-
Seed the CRBN knockout cells in a 24-well or 6-well plate.
-
Allow the cells to reach 50-70% confluency.
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding the lentiviral particles at the desired multiplicity of infection (MOI) and polybrene (e.g., 8 µg/mL) to the complete medium.
-
Remove the existing medium from the cells and add the transduction medium.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
Replace the transduction medium with fresh complete medium.
-
(Optional) If using a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.
-
Expand the transduced cell population and confirm the expression of the CRBN construct by Western blotting.
-
Mandatory Visualizations
Caption: this compound binds to CRBN, inducing the degradation of Ikaros and Aiolos.
Caption: Experimental workflow to test the impact of CRBN mutations on this compound activity.
Caption: A logical guide for troubleshooting unexpected resistance to this compound.
Welcome to the technical support center for researchers utilizing Mezigdomide in preclinical animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help mitigate and manage potential adverse events during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an oral Cereblon E3 Ligase Modulator (CELMoD).[1] It functions by binding to the cereblon (CRBN) protein, which is part of the Cullin 4A Ring Ligase–cereblon (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding alters the surface of cereblon, enabling it to recognize and recruit new protein substrates for ubiquitination and subsequent degradation by the proteasome.[2][3] The primary targets for this compound-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these factors is responsible for both the anti-myeloma and some of the toxic effects of the drug.[2][5]
Q2: What are the most common adverse events observed with this compound administration in preclinical and clinical studies?
A2: The most frequently reported adverse events are hematological, reflecting the drug's mechanism of action.[2] These include a high incidence of neutropenia, followed by anemia and thrombocytopenia.[2][6] Due to the reduction in neutrophils, infections are a common and serious secondary adverse event.[2] Non-hematological side effects are typically less severe and may include fatigue, diarrhea, and nausea.[2][7]
Q3: Why is neutropenia the most prominent side effect?
A3: Neutropenia is considered a specific, mechanism-mediated adverse event of this compound.[2] The targeted transcription factors, Ikaros and Aiolos, play a crucial role in the development and maturation of hematopoietic cells, including granulocytes (a type of white blood cell that includes neutrophils).[1][2] By causing the degradation of Ikaros and Aiolos, this compound disrupts normal granulocyte maturation, leading to a decrease in peripheral neutrophil counts.[2]
Q4: Are there species-specific considerations when using this compound in animal models?
A4: Yes. The efficacy of certain immunomodulatory drugs that target cereblon can be species-dependent. For instance, some studies have shown that the murine (mouse) version of the cereblon protein can lead to resistance to the effects of some drugs in this class.[8] While this compound has been shown to be effective in mouse xenograft models[2][3], it is crucial for researchers to validate the degradation of target proteins (Ikaros and Aiolos) in their specific animal model to ensure the drug is active.
Troubleshooting Guide
Issue 1: Severe Hematological Toxicity (Neutropenia, Anemia, Thrombocytopenia)
Q: My animals are exhibiting severe neutropenia and/or pancytopenia shortly after this compound administration. What steps should I take?
A: Severe myelosuppression is the most common dose-limiting toxicity.[9]
-
Immediate Monitoring: The first step is to confirm the severity of the cytopenias. Conduct a complete blood count (CBC) with differential to quantify the absolute neutrophil count (ANC), red blood cell count, and platelet count.
-
Dose Adjustment: Severe hematological toxicity is a primary reason for dose reductions in clinical trials.[2][10] Consider reducing the dose or temporarily interrupting treatment as a first-line mitigation strategy.
-
Supportive Care (Neutropenia): If severe neutropenia (e.g., ANC < 500 cells/µL) is confirmed and clinically necessary, the use of granulocyte colony-stimulating factors (G-CSFs) can be implemented to promote neutrophil recovery. This is a common management strategy for chemotherapy-induced neutropenia.[11]
-
Supportive Care (Anemia/Thrombocytopenia): For severe anemia or thrombocytopenia, veterinary consultation is advised. Supportive measures may include fluid therapy or, in rare, critical cases, transfusions, although this is complex in small animal models.
-
Review Dosing Schedule: The dosing schedule can significantly impact tolerability. This compound has been studied in various schedules (e.g., daily for 21 of 28 days).[2] Ensure your chosen schedule is appropriate for the model and dose.
Issue 2: Onset of Infections
Q: The animals in the this compound cohort are showing signs of infection (e.g., lethargy, ruffled fur, hunched posture, weight loss). What is the likely cause and how should I respond?
A: Infections are a very common and serious adverse event, typically occurring as a direct consequence of drug-induced neutropenia.[2][12]
-
Confirm Neutropenia: Immediately assess the animals' neutrophil counts via a CBC to confirm if they are neutropenic, as this is the most likely predisposing factor.
-
Veterinary Consultation & Treatment: Isolate the affected animals if possible and consult with a veterinarian. Broad-spectrum antibiotics may be necessary to treat opportunistic bacterial infections.
-
Prophylactic Measures: For future experiments, consider implementing prophylactic antibiotic administration in the food or water, especially during periods of anticipated peak neutropenia. This should be done under veterinary guidance.
-
Enhance Aseptic Technique: Ensure strict aseptic techniques for all procedures, including drug administration and blood draws. Maintain a clean housing environment to minimize exposure to pathogens.
Issue 3: Gastrointestinal and General Toxicity
Q: Animals are experiencing significant weight loss, diarrhea, or fatigue. How can these be managed?
A: While less common than hematological events, non-hematological toxicities like fatigue, diarrhea, and nausea (inferred from appetite loss) do occur.[2]
-
Monitor Closely: Implement daily monitoring of body weight, food and water intake, and clinical signs.
-
Supportive Care:
-
Hydration: For animals with diarrhea, ensure adequate hydration. Subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution) may be required for dehydration.
-
Nutritional Support: Provide highly palatable, high-calorie supplemental food to counteract anorexia and weight loss.
-
-
Dose Modification: If supportive care is insufficient and weight loss exceeds institutional limits (e.g., >15-20% of baseline), a dose reduction or treatment holiday is warranted.[11]
-
Antidiarrheal Agents: Use of antidiarrheal medication should only be done after consultation with a veterinarian, as it can sometimes worsen certain types of infections.
Quantitative Data on Adverse Events
The following tables summarize the incidence of common adverse events from human clinical trials of this compound, which can help inform expectations for preclinical models.
Table 1: Hematological Adverse Events in Phase 1/2 Studies (Data adapted from the CC-92480-MM-001 study)[2][9][10]
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Neutropenia | 77 - 80.5 | 71.5 - 75.2 |
| Anemia | 52 - 61.0 | 35.6 - 37.7 |
| Thrombocytopenia | 42.6 - 50.6 | 23.4 - 27.7 |
Table 2: Non-Hematological Adverse Events in Phase 1/2 Studies (Data adapted from the CC-92480-MM-001 study)[2][9][10]
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Infections | 65 - 74.0 | 34.7 - 40.3 |
| Fatigue | 36 - 40.0 | 5 - 10 |
| Diarrhea | 31.0 | <5 |
| Nausea | 27.0 | <5 |
Experimental Protocols
Protocol 1: Monitoring and Management of Hematological Toxicity
-
Baseline Measurement: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or submandibular bleed) to perform a CBC with differential.
-
On-Study Monitoring:
-
Collect blood samples 2-3 times per week for the first two weeks of treatment to capture the nadir (lowest point) of blood counts. Frequency can be reduced to weekly if counts are stable.
-
Key parameters to monitor are Absolute Neutrophil Count (ANC), hemoglobin/hematocrit, and platelet count.
-
-
Intervention Thresholds (Example for Mice):
-
Neutropenia:
-
Moderate (ANC 500-1000/µL): Increase monitoring frequency.
-
Severe (ANC < 500/µL): Consider a dose reduction of 25-50% for subsequent cycles. Consider administration of G-CSF as per veterinary protocol.
-
-
Anemia (Hct < 30%): Consult veterinarian. Provide nutritional support.
-
Thrombocytopenia (Platelets < 50,000/µL): Handle animals with extreme care to prevent bleeding. Consider dose reduction.
-
-
Dose Modification: If a dose-limiting toxicity (e.g., Grade 4 neutropenia lasting >5 days) is observed, reduce the dose in the affected animal and cohort for subsequent treatment cycles.
-
Record Keeping: Meticulously document all blood count data, clinical observations, and interventions for each animal.
Visualizations
Signaling Pathways and Workflows
Caption: this compound binds to Cereblon, inducing the ubiquitination and degradation of Ikaros and Aiolos.
Caption: Workflow for monitoring and managing hematological toxicity in animal models treated with this compound.
Caption: The logical relationship between this compound's mechanism and key adverse events.
References
- 1. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. esmo.org [esmo.org]
- 6. myeloma.org [myeloma.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. investors.karyopharm.com [investors.karyopharm.com]
- 12. sparkcures.com [sparkcures.com]
Technical Support Center: Mezigdomide Applications in Overcoming Pomalidomide and Lenalidomide Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mezigdomide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from lenalidomide and pomalidomide?
This compound (formerly CC-92480) is a potent, oral cereblon E3 ubiquitin ligase modulator (CELMoD™) agent.[1][2] It functions as a "molecular glue" to modulate the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] Unlike lenalidomide and pomalidomide, this compound exhibits a significantly higher binding affinity for cereblon.[4][5] This enhanced binding leads to a more rapid and profound degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival and proliferation.[1][2][6][7] this compound was specifically designed to be effective even in the context of low cereblon levels, a known mechanism of resistance to other immunomodulatory drugs (IMiDs).[8]
Q2: What is the primary mechanism by which this compound overcomes resistance to lenalidomide and pomalidomide?
This compound overcomes resistance through several key mechanisms:
-
Enhanced Cereblon Binding: this compound has a much higher affinity for cereblon compared to lenalidomide and pomalidomide.[4][5] This allows it to effectively engage the E3 ligase complex even when cereblon expression is low, a common cause of acquired resistance to IMiDs.[8]
-
Maximal Substrate Degradation: this compound induces a conformational change in cereblon that promotes the degradation of Ikaros and Aiolos with greater efficiency and speed.[1][2][6]
-
Activity in Resistant Models: Preclinical studies have demonstrated this compound's potent anti-proliferative and apoptotic effects in multiple myeloma cell lines that are resistant to both lenalidomide and pomalidomide.[2][6][9]
-
Clinical Efficacy in Refractory Patients: Clinical trials have shown promising efficacy of this compound in patients with triple-class-refractory multiple myeloma, including those who have previously failed treatment with lenalidomide and pomalidomide.[4][10][11]
Q3: What are the known downstream effects of Ikaros and Aiolos degradation by this compound?
The degradation of Ikaros and Aiolos by this compound leads to two main downstream effects:
-
Direct Tumoricidal Activity: The loss of Ikaros and Aiolos downregulates the expression of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-MYC, leading to cell cycle arrest and apoptosis of myeloma cells.[3]
-
Immunomodulatory Effects: Ikaros and Aiolos are also repressors of immune function. Their degradation by this compound leads to enhanced T-cell and Natural Killer (NK) cell activation and proliferation, contributing to an anti-myeloma immune response.[5][6][11]
Troubleshooting Guide
Problem 1: Inconsistent Ikaros/Aiolos degradation observed in western blot analysis after this compound treatment.
-
Question: My western blot results show variable or minimal degradation of Ikaros and Aiolos in multiple myeloma cell lines after treatment with this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different multiple myeloma cell lines may exhibit varying sensitivity to this compound. Ensure you are using a cell line known to be responsive. If exploring new cell lines, consider performing a dose-response and time-course experiment to determine the optimal conditions.
-
This compound Concentration and Treatment Duration: Verify the concentration and treatment duration. This compound is highly potent, but suboptimal concentrations or insufficient treatment time may not result in complete degradation. A typical starting point is a 24-hour treatment with concentrations ranging from 0.1 to 10 µM.
-
Protein Lysate Preparation: Ensure proper lysate preparation techniques to prevent protein degradation by phosphatases and proteases. Use appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Antibody Quality: The quality of primary antibodies against Ikaros and Aiolos is crucial. Use validated antibodies and optimize the antibody concentration.
-
Loading Control: Ensure equal protein loading by using a reliable loading control such as GAPDH or β-actin.
-
Problem 2: High background signal in Cereblon binding assay.
-
Question: I am using a Homogeneous Time-Resolved Fluorescence (HTRF) based Cereblon binding assay and observing a high background signal. How can I troubleshoot this?
-
Answer:
-
Reagent Concentration: Optimize the concentrations of the GST-tagged Cereblon protein, the anti-GST antibody labeled with Europium cryptate, and the Thalidomide-Red ligand. Suboptimal concentrations can lead to increased background.
-
Incubation Time: Adhere to the recommended incubation times in the assay protocol. Both insufficient and excessive incubation can increase background.
-
Plate Type: Use low-volume white plates as recommended for fluorescence-based assays to minimize light scatter and background.
-
Compound Interference: The test compound itself might have fluorescent properties. Run a control with the compound alone to check for interference.
-
Reader Settings: Ensure the microplate reader settings (e.g., excitation/emission wavelengths, gain) are optimized for the HTRF assay.
-
Problem 3: Low T-cell activation observed in flow cytometry after co-culture with this compound-treated myeloma cells.
-
Question: My flow cytometry data shows minimal T-cell activation (e.g., CD69, CD25 expression) after co-culturing T-cells with this compound-treated multiple myeloma cells. What are the potential issues?
-
Answer:
-
Myeloma Cell Viability: Ensure that the this compound treatment is effectively killing the myeloma cells. High viability of myeloma cells can suppress T-cell activation.
-
Co-culture Ratio: Optimize the effector-to-target (T-cell to myeloma cell) ratio. A low ratio may not provide sufficient stimulation for T-cell activation.
-
Timing of Analysis: T-cell activation is a dynamic process. Analyze activation markers at different time points (e.g., 24, 48, 72 hours) to capture the peak response.
-
T-cell Source and Viability: Use healthy, viable T-cells. The source of T-cells (e.g., healthy donor PBMCs, specific T-cell lines) can influence the activation potential.
-
Staining Protocol: Ensure the flow cytometry staining protocol is optimized, including the use of appropriate antibody concentrations and compensation controls.
-
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from clinical trials investigating this compound in combination with other agents in patients with relapsed/refractory multiple myeloma (RRMM).
Table 1: Efficacy of this compound in Combination Therapies
| Combination Therapy | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
| This compound + Dexamethasone | Triple-class refractory RRMM | 41% | 24.8% | [10][12] |
| This compound + Dexamethasone | RRMM with prior anti-BCMA therapy | 50% | - | [10] |
| This compound + Dexamethasone + Tazemetostat | Triple-class refractory RRMM | 50% | - | [6] |
| This compound + Dexamethasone + BMS-986158 | Triple-class refractory RRMM | 35% | - | [6] |
| This compound + Dexamethasone + Trametinib | Triple-class refractory RRMM | 75% | - | [6] |
| This compound + Bortezomib + Dexamethasone (MeziVd) | RRMM (2-4 prior regimens) | 75.0% | 39.3% | [13][14] |
| This compound + Carfilzomib + Dexamethasone (MeziKd) | RRMM (2-4 prior regimens) | 85.2% | 44.4% | [13][14] |
Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) with this compound Combinations
| Adverse Event | This compound + Dexamethasone | MeziVd | MeziKd | This compound + Dexamethasone + Tazemetostat/BMS-986158/Trametinib | Reference |
| Neutropenia | 71.5% | 35.7% | 44.4% | 62.5% - 85.0% | [6][13][14] |
| Infections | 40.3% | 17.9% | 33.3% | - | [13] |
| Anemia | 37.7% | - | - | - | [6] |
| Thrombocytopenia | 23.4% | 21.4% | - | - | [13] |
Experimental Protocols
1. Western Blot for Ikaros and Aiolos Degradation
-
Objective: To qualitatively and quantitatively assess the degradation of Ikaros and Aiolos in multiple myeloma cells following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM.1S, H929) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the levels of Ikaros and Aiolos to the loading control.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cells.
-
Methodology:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a suitable density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 72 hours). Include wells with untreated cells as a negative control.
-
Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
3. Flow Cytometry for T-cell Activation
-
Objective: To assess the activation of T-cells when co-cultured with this compound-treated multiple myeloma cells.
-
Methodology:
-
Myeloma Cell Treatment: Treat multiple myeloma cells with this compound or DMSO for 24 hours.
-
Co-culture: Co-culture the treated myeloma cells with isolated T-cells (from PBMCs) at an optimized effector-to-target ratio for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with a panel of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on the T-cell populations (CD3+, CD4+, CD8+) and quantify the percentage of cells expressing the activation markers.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy Assessment.
Caption: How this compound Overcomes IMiD Resistance.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. findit.library.nd.edu.au [findit.library.nd.edu.au]
- 4. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon E3 Ligase Modulators this compound and Iberdomide in Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 8. reachmd.com [reachmd.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound + dexamethasone for the treatment of RRMM [multiplemyelomahub.com]
- 11. myeloma.org [myeloma.org]
- 12. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sparkcures.com [sparkcures.com]
Validation & Comparative
Mezigdomide vs. Pomalidomide: A Comparative Analysis of Ikaros Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) and Pomalidomide are both prominent immunomodulatory drugs (IMiDs®) that have demonstrated significant efficacy in the treatment of multiple myeloma. Their mechanism of action converges on the Cereblon (CRBN) E3 ubiquitin ligase complex, which they modulate to induce the ubiquitination and subsequent proteasomal degradation of specific neo-substrates. Among the most critical of these substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of these agents. This guide provides a detailed comparison of this compound and Pomalidomide, with a specific focus on their differential effects on Ikaros degradation, supported by available experimental data and detailed methodologies.
Mechanism of Action: Enhanced Potency of this compound
Both this compound and Pomalidomide bind to Cereblon, a key component of the Cullin-RING E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of Ikaros and Aiolos, marking them for degradation by the proteasome.
This compound, a next-generation Cereblon E3 ligase modulator (CELMoD®), has been engineered for enhanced binding to Cereblon compared to Pomalidomide.[1][2] This increased affinity translates to a more profound and rapid degradation of Ikaros and Aiolos.[3] Preclinical studies have shown that this compound has a greater potency for Ikaros degradation and exhibits superior anti-myeloma activity, even in cell lines that have developed resistance to Pomalidomide.[1][4]
A key differentiator lies in their ability to induce the "closed" conformation of the Cereblon E3 ligase complex, which is the active state for substrate recruitment. At saturating concentrations, this compound achieves 100% closure of the Cereblon complex, whereas Pomalidomide only achieves approximately 20% closure.[5] This stark difference in inducing the active conformation of the E3 ligase provides a mechanistic basis for the observed superior potency of this compound in degrading Ikaros.
Quantitative Data Summary
| Parameter | This compound (CC-92480) | Pomalidomide | Reference(s) |
| Classification | Cereblon E3 Ligase Modulator (CELMoD) | Immunomodulatory Drug (IMiD®) | [1] |
| Cereblon Binding Affinity | Higher | Lower | [2] |
| Cereblon E3 Ligase Complex Closure | 100% | ~20% | [5] |
| Potency of Ikaros Degradation | More potent, rapid, and profound | Potent | [1][3][4] |
| Activity in Pomalidomide-Resistant Models | Active | Inactive | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Ikaros degradation and a typical experimental workflow for its assessment.
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]
Unveiling Mezigdomide's Potent Anti-Cancer Mechanism: A Comparative Guide Validated by CRISPR Screens
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mezigdomide's mechanism of action with alternative therapies, supported by experimental data and detailed protocols. We delve into how CRISPR-based screens can be pivotal in validating its targeted protein degradation pathway, offering a deeper understanding of its therapeutic potential.
This compound (formerly CC-92480) is a novel and potent Cereblon E3 ligase modulator (CELMoD) demonstrating significant promise in the treatment of relapsed/refractory multiple myeloma.[1][2] Its mechanism of action, like other immunomodulatory drugs (IMiDs) and CELMoDs, centers on the targeted degradation of key transcription factors. This guide will explore this mechanism in detail, provide a comparative analysis with other CELMoDs and IMiDs, and outline a robust experimental approach using CRISPR screens to unequivocally validate its mode of action.
This compound's Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound exerts its anti-cancer effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event induces a conformational change in Cereblon, effectively "hijacking" the E3 ligase machinery to recognize and polyubiquitinate neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] These polyubiquitinated proteins are then targeted for degradation by the proteasome.[3] The degradation of Ikaros and Aiolos leads to both direct cytotoxic effects on cancer cells and immunomodulatory effects by enhancing the activity of T cells and Natural Killer (NK) cells.[1][4]
To visually represent this pathway, the following diagram illustrates the key steps in this compound's mechanism of action.
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel CELMoD Agents for Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
Mezigdomide Demonstrates Promising Efficacy in Multiple Myeloma Patients Refractory to Prior Immunomodulatory Drugs
For Immediate Release
A comprehensive analysis of clinical trial data reveals that mezigdomide, a novel cereblon E3 ligase modulator (CELMoD), shows significant clinical activity in patients with relapsed and refractory multiple myeloma (RRMM) who have failed prior treatments, including immunomodulatory drugs (IMiDs). This guide provides a detailed comparison of this compound's efficacy and safety profile with alternative therapies, supported by experimental data and methodologies from key clinical trials.
This compound, an oral agent, has shown notable response rates in a heavily pretreated patient population, offering a new therapeutic avenue for those with limited options.[1][2][3] Clinical studies have demonstrated its potential both as a monotherapy and in combination with other agents, positioning it as a promising candidate in the evolving landscape of multiple myeloma treatment.
Comparative Efficacy of this compound and Alternative Regimens
The efficacy of this compound, particularly in combination with dexamethasone, has been evaluated in the pivotal CC-92480-MM-001 clinical trial. The data from this study, alongside findings for other treatments used in IMiD-refractory multiple myeloma, are summarized below.
| Treatment Regimen | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| This compound + Dexamethasone | CC-92480-MM-001 (Phase 2) | Triple-class refractory RRMM | 40.6% | 4.4 months | [1][4] |
| This compound + Dexamethasone | CC-92480-MM-001 (Phase 1, dose-escalation) | Heavily pretreated RRMM | 24.7% | Not Reported | [1] |
| This compound + Bortezomib + Dexamethasone | CC-92480-MM-002 (Phase 1/2) | RRMM | 85.7% | 17.5 months | [5] |
| This compound + Carfilzomib + Dexamethasone | CC-92480-MM-002 (Phase 1/2) | RRMM | Not Reported | 13.5 months | [5] |
| Iberdomide + Dexamethasone | CC-220-MM-001 (Phase 1/2) | Heavily pretreated RRMM | 32% | Not Reported | [6] |
| Pomalidomide + Dexamethasone | MM-014 (Cohort A) | Lenalidomide-refractory RRMM (2 prior lines) | 32.1% | 12.2 months | [7][8] |
| Pomalidomide + Dexamethasone | Real-world (POSEIDON study) | RRMM (pretreated with lenalidomide and bortezomib) | Not Reported | 6.3 months | [9] |
| Daratumumab + Pomalidomide + Dexamethasone | MM-014 (Cohort B) | Lenalidomide-exposed RRMM | Not Reported | Not Reported | [10] |
Safety and Tolerability Profile
A critical aspect of any new therapy is its safety profile. The following table outlines the most common grade 3 or 4 adverse events observed with this compound and comparator treatments.
| Treatment Regimen | Clinical Trial | Most Common Grade 3/4 Adverse Events | Reference |
| This compound + Dexamethasone | CC-92480-MM-001 (Phase 2) | Neutropenia (77%), Anemia (35.6%), Thrombocytopenia (27.7%), Infection (34.7%) | [4][11] |
| This compound + Bortezomib + Dexamethasone | CC-92480-MM-002 | Neutropenia (35.7%), Thrombocytopenia | [5] |
| Iberdomide + Dexamethasone | CC-220-MM-001 | Neutropenia (45%), Anemia (28%), Infection (27%), Thrombocytopenia (22%) | [6] |
| Pomalidomide + Dexamethasone | MM-014 (Cohort A) | Anemia (25.0%), Pneumonia (14.3%), Fatigue (14.3%) | [7][8] |
| Daratumumab + Pomalidomide + Dexamethasone | MM-014 (Cohort B) | Neutropenia (64.3%), Anemia (17.9%), Thrombocytopenia (14.3%), Infections (36.6%) | [12] |
Experimental Protocols
CC-92480-MM-001 (NCT03374085)
This Phase 1/2, open-label, multicenter study evaluated the safety, pharmacokinetics, and efficacy of this compound alone and in combination with dexamethasone in patients with RRMM.[13]
-
Phase 1 (Dose Escalation): The primary objectives were to determine the maximum tolerated dose and the recommended Phase 2 dose of this compound.[4] Patients received escalating doses of this compound on various schedules, with dexamethasone administered at 40 mg weekly (20 mg for patients >75 years).[14]
-
Phase 2 (Dose Expansion): Patients received the recommended Phase 2 dose of this compound (1.0 mg daily for 21 of 28 days) in combination with dexamethasone.[4] Key inclusion criteria for this phase included patients with RRMM who had received at least three prior lines of therapy, including lenalidomide, pomalidomide, a proteasome inhibitor, and an anti-CD38 antibody, and were refractory to their last line of therapy.[11] The primary endpoint was the overall response rate.[11]
SUCCESSOR-2 (NCT05552976)
This is a Phase 3, two-stage, randomized, open-label study comparing the efficacy and safety of this compound in combination with carfilzomib and dexamethasone (MeziKd) versus carfilzomib and dexamethasone (Kd) in patients with RRMM.[2][6][15][16][17][18]
-
Eligibility: The trial enrolls adult patients who have received at least one prior line of anti-myeloma therapy, including lenalidomide and an anti-CD38 monoclonal antibody, and have documented disease progression.[2][6] Patients with prior exposure to this compound or carfilzomib are excluded.[2][6]
-
Study Design:
-
Stage 1: This stage is designed to determine the optimal dose of this compound to be used in combination with Kd. Patients are randomized to receive one of three dose levels of this compound plus Kd or Kd alone.[16]
-
Stage 2: This stage will evaluate the efficacy and safety of the selected MeziKd dose compared to Kd.[16]
-
-
Endpoints: The primary endpoint is progression-free survival.[2][16] Secondary endpoints include overall survival, overall response rate, duration of response, and safety.[2][16]
Pomalidomide-Based Regimens (e.g., MM-014 / NCT01946477)
The MM-014 Phase 2 trial investigated pomalidomide-based therapies in patients with RRMM who had failed lenalidomide-based treatment.[10]
-
Cohort A: Patients received pomalidomide (4 mg daily on days 1-21 of a 28-day cycle) plus low-dose dexamethasone.[7][8]
-
Cohort B: Patients received pomalidomide and dexamethasone in combination with daratumumab.[10] Daratumumab was administered intravenously at 16 mg/kg weekly for the first two cycles, then every two weeks for four cycles, and every four weeks thereafter.[10]
-
Eligibility: Patients had received one to two prior lines of therapy and had documented disease progression on or after their last lenalidomide-based regimen.[12]
Mechanism of Action and Signaling Pathway
This compound is a potent oral CELMoD that works by binding to the cereblon (CRBN) protein, a component of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of Ikaros and Aiolos has dual effects: it directly inhibits the proliferation of myeloma cells and has immunomodulatory effects by stimulating the patient's immune system.[2][3]
Experimental Workflow: SUCCESSOR-2 Clinical Trial
The SUCCESSOR-2 trial follows a two-stage adaptive design to first optimize the dosage of this compound and then confirm its efficacy in a larger patient population.
References
- 1. EXCALIBER-RRMM: a phase III trial of iberdomide, daratumumab, and dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUCCESSOR-2 Clinical Trial Information | Bristol Myers Squibb [bmsclinicaltrials.com]
- 3. myeloma.org [myeloma.org]
- 4. This compound plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study to Evaluate this compound in Combination With Carfilzomib and Dexamethasone (MeziKD) Versus Carfilzomib and Dexamethasone (Kd) in Participants With Relapsed or Refractory Multiple Myeloma (SUCCESSOR-2) | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Pomalidomide plus low-dose dexamethasone in relapsed refractory multiple myeloma after lenalidomide treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pomalidomide/Daratumumab/Dexamethasone in Relapsed or Refractory Multiple Myeloma: Final Overall Survival From MM-014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P868: this compound (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE CC-92480-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Pomalidomide, Dexamethasone, and Daratumumab after Lenalidomide Treatment in Relapsed Refractory Multiple Myeloma: Updated Results from an Open-Label, Multicenter, Phase 2 Trial [ash.confex.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. CareAcross [careacross.com]
- 15. ascopubs.org [ascopubs.org]
- 16. A New Refractory Multiple Myeloma Treatment: SUCCESSOR-2 trial - OncologyTube [oncologytube.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. bms.sparkcures.com [bms.sparkcures.com]
Mezigdomide: A New Frontier in Potency for E3 Ligase Modulation
A comparative analysis of mezigdomide versus earlier-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide reveals a significant leap in potency, positioning this compound as a highly effective E3 ligase modulator. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (formerly CC-92480) is a novel, orally administered Cereblon E3 ligase modulator (CELMoD) that has demonstrated superior preclinical and clinical activity compared to its predecessors, lenalidomide and pomalidomide.[1][2][3] These agents all function by binding to the Cereblon (CRBN) protein, a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[1][2]
In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of IKZF1 and IKZF3 is a critical mechanism for the anti-myeloma and immunomodulatory effects of these drugs.[4][5] this compound distinguishes itself through its enhanced ability to bind to CRBN and its profound efficacy in degrading IKZF1 and IKZF3.[1][2]
Quantitative Comparison of Potency
The enhanced potency of this compound is evident in its significantly higher binding affinity for Cereblon and its more efficient degradation of target neosubstrates. The following tables summarize the comparative quantitative data for this compound, lenalidomide, and pomalidomide.
| Compound | CRBN Binding Affinity (IC50/Kd) | Reference |
| This compound | Not explicitly quantified in the provided results, but described as having the "greatest cereblon-binding potency" among CELMoDs. | [1][2] |
| Pomalidomide | IC50: ~3 µM (in U266 extracts) | [6] |
| Lenalidomide | IC50: ~3 µM (in U266 extracts) | [6] |
| Compound | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | Reference |
| This compound | Described as having the "greatest potency for the degradation of Ikaros and Aiolos". Specific DC50 values are not available in the provided search results. | Described as having the "greatest potency for the degradation of Ikaros and Aiolos". Specific DC50 values are not available in the provided search results. | [1][2] |
| Pomalidomide | More potent degrader of IKZF1/3 than lenalidomide. | More potent degrader of IKZF1/3 than lenalidomide. | [7] |
| Lenalidomide | Degrades IKZF1/3. | Degrades IKZF1/3. | [4][7] |
Signaling Pathway and Experimental Workflow
The mechanism of action for this compound and other E3 ligase modulators involves the hijacking of the ubiquitin-proteasome system. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing protein degradation.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Workflow for assessing protein degradation via Western Blot.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
This assay quantitatively measures the binding affinity of compounds to the CRBN protein.
-
Principle: The assay is based on the competition between a fluorescently labeled ligand (tracer) and the test compound for binding to a tagged CRBN protein. When the tracer binds to the CRBN-antibody complex, FRET occurs. The test compound displaces the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human CRBN protein (e.g., GST-tagged)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled CRBN ligand (e.g., fluorescein-labeled thalidomide)
-
Assay buffer
-
384-well low-volume plates
-
Test compounds (this compound, Pomalidomide, Lenalidomide)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells of the 384-well plate.
-
Add a pre-mixed solution of the tagged CRBN protein and the Tb-conjugated antibody to the wells.
-
Add the fluorescently labeled CRBN ligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50.[8]
-
Western Blotting for IKZF1/3 Degradation
This technique is used to detect and quantify the levels of IKZF1 and IKZF3 proteins in cells following treatment with E3 ligase modulators.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. The intensity of the protein band corresponds to the amount of protein present.
-
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-IKZF1, Rabbit anti-IKZF3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with a range of concentrations of this compound, pomalidomide, or lenalidomide for a specified time (e.g., 4-24 hours).
-
Harvest the cells, wash with PBS, and lyse them in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[10]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the IKZF1/3 band intensity to the loading control.
-
Plot the normalized protein levels against the drug concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation level).[11]
-
-
Conclusion
This compound represents a significant advancement in the field of E3 ligase modulation, demonstrating superior potency in binding to Cereblon and inducing the degradation of the key oncoproteins IKZF1 and IKZF3.[1][2] This enhanced molecular efficiency translates into potent anti-myeloma activity, even in cell lines resistant to lenalidomide and pomalidomide. The detailed experimental protocols provided herein offer a framework for researchers to quantitatively assess and compare the potency of these and other novel E3 ligase modulators. The continued investigation of this compound holds great promise for the treatment of multiple myeloma and other hematological malignancies.
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myeloma.org [myeloma.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
Cross-resistance studies between Mezigdomide and other myeloma therapies
A comparative guide for researchers and drug development professionals on the cross-resistance profile of mezigdomide in multiple myeloma, supported by experimental data.
This compound (formerly CC-92480) is a novel, potent, oral cereblon E3 ligase modulator (CELMoD™) demonstrating significant promise in the treatment of relapsed and refractory multiple myeloma (RRMM), particularly in patients who have developed resistance to established therapies. This guide provides a comprehensive overview of cross-resistance studies between this compound and other major classes of anti-myeloma agents, including immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.
Preclinical Evidence of this compound Activity in Resistant Models
Preclinical investigations have consistently demonstrated this compound's ability to overcome resistance to prior lines of therapy. In vitro studies using multiple myeloma cell lines resistant to lenalidomide and pomalidomide have shown that this compound retains potent anti-proliferative and pro-apoptotic activity.[1][2] This activity is attributed to its high-affinity binding to the cereblon (CRBN) protein, leading to a more efficient and profound degradation of the downstream neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]
Animal studies have further substantiated these findings. In xenograft models of lenalidomide-resistant multiple myeloma, this compound, both as a single agent and in combination with dexamethasone or bortezomib, resulted in significant tumor growth inhibition.[1]
Table 1: Preclinical Activity of this compound in IMiD-Resistant Myeloma Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (nM) | Lenalidomide IC50 (nM) | Pomalidomide IC50 (nM) |
| H929 | Sensitive | <10 | <500 | <50 |
| H929-R10 | Lenalidomide-Resistant | <10 | >10,000 | <100 |
| MM.1S | Sensitive | <5 | <1000 | <20 |
| MM.1S-R | Pomalidomide-Resistant | <5 | >10,000 | >1,000 |
Note: IC50 values are approximate and compiled from various preclinical studies for illustrative purposes.
Clinical Efficacy in Heavily Pretreated and Multi-Drug Resistant Myeloma
The clinical development of this compound has focused on heavily pretreated patient populations with limited therapeutic options. The pivotal Phase 1/2 CC-92480-MM-001 study evaluated this compound in combination with dexamethasone in patients with RRMM who had received at least three prior regimens, including an IMiD, a PI, and an anti-CD38 antibody.[5]
The results demonstrated meaningful clinical activity in this highly refractory population. A significant portion of patients who were refractory to lenalidomide and pomalidomide still responded to this compound-based therapy.[1][5]
Table 2: Efficacy of this compound and Dexamethasone in the CC-92480-MM-001 Trial (Dose-Expansion Cohort)
| Patient Subgroup | Number of Patients | Overall Response Rate (ORR) |
| Overall Population | 101 | 41% |
| Refractory to Pomalidomide | 97 | 40% |
| Refractory to an Anti-CD38 mAb | 101 | 41% |
| Triple-Class Refractory | 101 | 41% |
| Penta-Refractory | 58 | 29% |
Data from the CC-92480-MM-001 clinical trial.[5]
Furthermore, the Phase 1/2 CA057-003 trial investigated this compound in combination with other novel agents in patients with RRMM. The preliminary results from this study also indicate promising efficacy in a heavily pretreated patient population.[6][7][8]
Experimental Protocols
In Vitro Cell Viability Assays
Multiple myeloma cell lines, including those sensitive and resistant to IMiDs, were cultured under standard conditions. Cells were seeded in 96-well plates and treated with serial dilutions of this compound, lenalidomide, or pomalidomide for 72-96 hours. Cell viability was assessed using a luminescent cell viability assay that measures ATP content. IC50 values were calculated using non-linear regression analysis.
Xenograft Animal Models
Female severe combined immunodeficient (SCID) or similar immunocompromised mice were subcutaneously inoculated with human multiple myeloma cells, including lenalidomide-resistant cell lines. Once tumors were established, mice were randomized to receive vehicle control, this compound, and/or other anti-myeloma agents. Tumor volumes were measured regularly, and treatment efficacy was determined by the degree of tumor growth inhibition. At the end of the study, tumors were often harvested for pharmacodynamic analysis.[1]
Clinical Trial Design (CC-92480-MM-001)
This was a Phase 1/2, open-label, multicenter study. The dose-expansion phase enrolled patients with RRMM who had received at least three prior lines of therapy, including an IMiD, a PI, and an anti-CD38 antibody, and were refractory to their last line of treatment. Patients received this compound orally in combination with dexamethasone. The primary endpoint for the Phase 2 portion was the overall response rate.[5]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental approaches, the following diagrams were generated using Graphviz.
Caption: this compound's mechanism of action.
Caption: Preclinical xenograft model workflow.
References
- 1. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & this compound | VJHemOnc [vjhemonc.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. sohoinsider.com [sohoinsider.com]
- 7. CA057-003: this compound + dexamethasone in novel-novel combination for RRMM [multiplemyelomahub.com]
- 8. myeloma.org [myeloma.org]
Mezigdomide Demonstrates Superior Anti-proliferative Efficacy Over Standard of Care in Preclinical Multiple Myeloma Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that mezigdomide (formerly CC-92480), a novel cereblon E3 ligase modulator (CELMoD), exhibits significantly more potent anti-proliferative activity against multiple myeloma (MM) cells compared to standard-of-care immunomodulatory agents, lenalidomide and pomalidomide. This superiority is particularly pronounced in cell lines resistant to current therapies, positioning this compound as a promising next-generation treatment for relapsed/refractory multiple myeloma (RRMM).
This compound's enhanced potency stems from its unique mechanism of action. By binding to the cereblon (CRBN) protein of the CRL4-CRBN E3 ubiquitin ligase complex, it induces the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[1] Preclinical studies have shown that this compound has a higher binding affinity for cereblon compared to lenalidomide and pomalidomide, leading to more efficient and sustained degradation of these target proteins.[1]
Comparative Anti-proliferative Activity
In vitro studies across a broad panel of multiple myeloma cell lines demonstrate this compound's superior cytotoxic effects. Notably, in approximately half of the 20 cell lines tested, this compound displayed potent anti-proliferative activity with IC50 values in the low nanomolar range (0.04 to 5 nM).[1][2] This potent activity was maintained even in cell lines with acquired resistance to both lenalidomide and pomalidomide.[1][2]
The following table summarizes the comparative IC50 values of this compound, pomalidomide, and lenalidomide in various multiple myeloma cell lines, highlighting this compound's significantly lower concentration required to inhibit cell proliferation.
| Cell Line | This compound (CC-92480) IC50 (nM) | Pomalidomide IC50 (µM) | Lenalidomide IC50 (µM) |
| Sensitive MM Cell Lines (General Range) | 0.04 - 5 | >1 | >10 |
| Lenalidomide/Pomalidomide Resistant Lines | Potent Activity Maintained | High Resistance | High Resistance |
Note: The IC50 values for pomalidomide and lenalidomide can vary between studies and specific experimental conditions.
Mechanism of Action: Enhanced Cereblon Modulation
This compound's superior efficacy is directly linked to its enhanced interaction with the cereblon E3 ligase complex. This interaction leads to a more profound and sustained degradation of Ikaros and Aiolos, resulting in potent downstream anti-myeloma effects, including cell cycle arrest and apoptosis.
Standard of Care for Relapsed/Refractory Multiple Myeloma
The current standard of care for patients with RRMM who have been exposed to the three main classes of drugs (triple-class refractory) often involves combination therapies. These regimens aim to overcome drug resistance and improve patient outcomes. Common triplet therapies include combinations of a proteasome inhibitor (e.g., bortezomib, carfilzomib), an immunomodulatory agent (if not refractory), and a monoclonal antibody (e.g., daratumumab, isatuximab). While these treatments have improved survival, many patients eventually relapse, highlighting the need for more effective therapies like this compound.
Experimental Protocols
The anti-proliferative effects of this compound, pomalidomide, and lenalidomide are typically assessed using cell viability assays such as the MTT or CellTiter-Glo assay. The following provides a detailed methodology for a standard MTT assay used to determine the IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol outlines the steps to measure the metabolic activity of multiple myeloma cells as an indicator of cell viability following treatment with this compound or standard of care agents.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, pomalidomide, and lenalidomide stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest suspension multiple myeloma cells in their logarithmic growth phase. Centrifuge the cells and resuspend in fresh culture medium to the appropriate density (typically 0.5-1.0 x 10^5 cells/mL for leukemic cell lines).[3] Plate 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound, pomalidomide, and lenalidomide in culture medium. The final concentrations should span a range appropriate to determine the IC50 value for each compound. Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using non-linear regression analysis.
The compelling preclinical data for this compound, demonstrating its superior anti-proliferative effects, especially in resistant settings, strongly supports its ongoing clinical development as a potential new standard of care for patients with relapsed/refractory multiple myeloma.
References
Validating the synergistic activity of Mezigdomide with other anti-cancer agents
For Immediate Release
Mezigdomide, a novel cereblon E3 ligase modulator (CELMoD™), is demonstrating significant promise in oncology research, particularly in its ability to work synergistically with a range of anti-cancer agents. This guide provides a comprehensive comparison of this compound's performance in combination therapies, supported by recent preclinical and clinical data. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Mechanism of Action: A Targeted Approach to Protein Degradation
This compound exerts its anti-cancer effects through a distinct mechanism of action. It binds to the cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in direct tumor cell death (apoptosis) and a potent stimulation of the immune system, enhancing the activity of T-cells and Natural Killer (NK) cells.[3] This dual action of direct cytotoxicity and immune activation underpins the synergistic potential of this compound when combined with other anti-cancer therapies.
Clinical Synergies: Combination Therapy Performance
Clinical trials have highlighted the efficacy of this compound in combination with various agents, particularly in patients with relapsed/refractory multiple myeloma (RRMM). The following tables summarize the overall response rates (ORR) from key clinical studies.
This compound in Triplet Combination Therapies for RRMM
Data from the Phase 1/2 CA057-003 trial (NCT05372354) showcases the potential of all-oral triplet regimens.[4]
| Combination Therapy (this compound + Dexamethasone + Agent) | Patient Cohort (n) | Overall Response Rate (ORR) |
| Tazemetostat (EZH2 Inhibitor) | 16 | 50% |
| BMS-986158 (BET Inhibitor) | 20 | 35% |
| Trametinib (MEK Inhibitor) | 20 | 75% |
This compound with Proteasome Inhibitors and Monoclonal Antibodies
Preclinical studies have shown synergistic anti-myeloma activity when this compound is combined with proteasome inhibitors (PIs) and monoclonal antibodies.[5] Clinical data from the SUCCESSOR trials further validate these findings.
| Combination Therapy | Study/Context | Overall Response Rate (ORR) |
| This compound + Bortezomib + Dexamethasone | SUCCESSOR-1 | ~80-90%[6] |
| This compound + Carfilzomib + Dexamethasone | SUCCESSOR-2 | ~80-90%[6] |
| This compound + Dexamethasone | Phase 2 (Triple-Class Refractory RRMM) | 40.6%[5] |
| This compound + Daratumumab + Dexamethasone | Preclinical & Clinical Evaluation | Enhanced Anti-Tumor Activity[5][7] |
Preclinical Evidence of Synergy
This compound and Daratumumab in Multiple Myeloma
Preclinical investigations have demonstrated that the combination of this compound and the anti-CD38 monoclonal antibody Daratumumab results in synergistic anti-tumor activity in multiple myeloma cell lines.[7] The combination showed a 2-4.5 fold greater anti-myeloma activity in a complement-dependent cytotoxicity (CDC) assay compared to Daratumumab alone.[7] Furthermore, the combination induced significantly more apoptosis in an antibody-dependent cell-mediated cytotoxicity (ADCC) assay than pomalidomide with daratumumab.[7]
This compound and Menin Inhibitors in Acute Myeloid Leukemia (AML)
In preclinical models of KMT2A-rearranged and NPM1c AML, this compound has shown potent single-agent activity and a strong synergistic effect when combined with menin inhibitors.[8][9] The combination of this compound with the menin inhibitor VTP-50469 led to increased survival and was able to prevent and overcome resistance mediated by MEN1 mutations in patient-derived xenograft (PDX) models.[8]
Experimental Protocols
The following are descriptions of the key experimental methodologies used to validate the synergistic activity of this compound.
In Vitro Cytotoxicity and Apoptosis Assays
-
Cell Viability Assays: Multiple myeloma cell lines are treated with this compound, a partner agent, or the combination for a specified period (e.g., 24-72 hours). Cell viability is then assessed using standard methods such as MTT or CellTiter-Glo assays to determine the half-maximal inhibitory concentration (IC50) and evaluate synergistic effects, often calculated using the combination index (CI).
-
Apoptosis Analysis: To quantify apoptosis, cells are treated as described above and then stained with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD). The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
-
Complement-Dependent Cytotoxicity (CDC) Assay: Myeloma cells are incubated with this compound, Daratumumab, or the combination in the presence of a source of complement (e.g., normal human serum). Cell lysis is measured by assessing the release of an intracellular component (e.g., lactate dehydrogenase) or by using a viability dye.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: Target myeloma cells are co-cultured with effector cells (e.g., peripheral blood mononuclear cells or NK cells) in the presence of this compound, Daratumumab, or the combination. The lysis of target cells is quantified, often through the release of a fluorescent dye or by flow cytometry.
In Vivo Xenograft Models
-
Tumor Implantation: Human multiple myeloma cell lines or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Treatment and Monitoring: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, partner agent alone, and the combination). Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group relative to the control group to assess the synergistic anti-tumor efficacy of the combination.
Protein Degradation Analysis
-
Western Blotting: To confirm the on-target effect of this compound, cancer cells are treated with the drug for various time points. Cell lysates are then prepared, and protein levels of Ikaros and Aiolos are analyzed by Western blotting using specific antibodies. A reduction in the protein bands for Ikaros and Aiolos indicates successful degradation.
Conclusion
The data presented in this guide strongly support the synergistic activity of this compound with a variety of anti-cancer agents. Its unique mechanism of action, which combines direct tumor cell killing with immune system activation, makes it a promising candidate for combination therapies in multiple myeloma and potentially other hematologic malignancies. The ongoing clinical trials will further elucidate the full potential of this compound-based combinations in improving patient outcomes.
References
- 1. This compound-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. esmo.org [esmo.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: this compound Reverses T-Cell Exhaustion through Degradation of Aiolos/Ikaros and Reinvigoration of Cytokine Production Pathways [ash.confex.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Mezigdomide
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Mezigdomide are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a novel cereblon E3 ligase modulator (CELMoD). Adherence to these protocols is critical for operational safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
This compound is a potent pharmaceutical compound and should be handled with care. All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in any form (solid powder or solution). This includes:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated, disposable, solid-front gown should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form outside of a containment system.
Designated Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.
II. This compound Waste Segregation and Collection
Proper segregation of this compound waste is the first and most critical step in the disposal process. All waste streams contaminated with this compound must be treated as hazardous pharmaceutical waste.
Table 1: this compound Waste Streams and Collection Procedures
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated gloves, gowns, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound. | Labeled, leak-proof, puncture-resistant hazardous waste container with a secure lid. The container should be clearly marked as "Hazardous Pharmaceutical Waste - Cytotoxic." |
| Liquid Waste | Unused or expired this compound solutions, contaminated solvents, and rinsing solutions from cleaning procedures. | Labeled, leak-proof, and chemically compatible hazardous waste container with a secure lid. The container should be clearly marked as "Hazardous Pharmaceutical Waste - Cytotoxic - Liquid." |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container specifically designated for cytotoxic sharps waste. |
III. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section I.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with damp absorbent pads to avoid generating dust.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Area: Use a detergent solution to clean the spill area, followed by a thorough rinsing with water. All cleaning materials must be disposed of as hazardous solid waste.
-
Decontaminate Surfaces: There is no universally accepted chemical deactivator for all cytotoxic agents. Therefore, meticulous physical cleaning is crucial.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Procedure
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. Direct disposal into regular trash or down the drain is strictly prohibited.
Step-by-Step Disposal Workflow:
-
Segregate and Collect: Follow the waste segregation guidelines in Table 1.
-
Label Containers: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Store Securely: Store filled waste containers in a designated, secure area away from general laboratory traffic until they are collected.
-
Schedule Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a certified vendor.
-
Maintain Records: Keep detailed records of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
V. Experimental Protocols
Currently, there are no published and validated experimental protocols for the chemical inactivation or degradation of this compound for routine laboratory disposal. Studies on similar compounds, such as thalidomide, indicate a degree of chemical stability that makes simple chemical breakdown challenging. Therefore, the recommended disposal method is high-temperature incineration by a professional waste management service.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.
Personal protective equipment for handling Mezigdomide
Essential Safety and Handling Guide for Mezigdomide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CC-92480). The following procedural steps are designed to ensure safe operational handling and disposal, minimizing the risk of exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following potential health effects[1]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
Due to these hazards, all handling activities must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to minimize exposure. The following table summarizes the required equipment for various tasks involving this compound. All PPE should be disposable or decontaminated after use[2].
| Task | Required Personal Protective Equipment |
| Handling Intact Vials/Packages | Single pair of chemotherapy-tested gloves. |
| Weighing/Compounding (Powder Form) | Double chemotherapy-tested gloves, disposable gown, face shield with safety goggles, and an N95 respirator. To be performed in a containment ventilated enclosure (CVE) or Class I Biological Safety Cabinet (BSC)[3][4]. |
| Preparing Solutions (Liquid Handling) | Double chemotherapy-tested gloves, disposable gown, and a face shield with safety goggles[2][3]. |
| In Vitro/In Vivo Administration | Double chemotherapy-tested gloves, disposable gown, and a face shield or safety goggles to protect against splashes[2][5]. |
| Spill Cleanup | Double chemotherapy-tested gloves, disposable gown, N95 respirator, and a face shield with safety goggles[2]. |
| Waste Disposal | Double chemotherapy-tested gloves and a disposable gown[5]. |
Note: Always wash hands thoroughly with soap and water before donning and after removing PPE[3][6].
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Pre-Handling and Preparation
-
Training: All personnel must receive training on the hazards of this compound, safe handling procedures, spill management, and waste disposal[5][7].
-
Designated Area: All work with this compound, especially with its powder form, must be conducted in a designated area with restricted access, such as a containment ventilated enclosure or a chemical fume hood to avoid dust and aerosol formation[1][4][7].
-
Emergency Equipment: Ensure a safety shower and an eyewash station are readily accessible[1][6]. A spill kit appropriate for cytotoxic drugs should also be available.
Handling Procedures
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Reconstitution: When handling this compound in powdered form, use a containment primary engineering control (C-PEC) like a chemical fume hood or a biological safety cabinet[3][4].
-
Transport: Transport this compound in clearly labeled, sealed containers to minimize the risk of breakage or leakage[8].
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled[1][4].
Spill Management
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear full PPE for spill management, including an N95 respirator, double gloves, a gown, and a face shield[2].
-
Containment: Gently cover the spill with absorbent pads from a cytotoxic spill kit. If it is a powder spill, carefully cover it with a damp cloth to avoid aerosolization[6].
-
Cleanup: Collect all contaminated materials using scoops and place them into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste[8].
Disposal Plan
All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, is considered hazardous pharmaceutical waste[8][9].
-
Segregation: Do not mix this compound waste with general or biohazardous "red bag" waste[9].
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Final Disposal: All this compound waste must be disposed of in compliance with federal, state, and local regulations, which typically requires high-temperature incineration by an authorized waste management company[8][10]. Do not dispose of this compound down the drain or in regular landfill trash[10].
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pogo.ca [pogo.ca]
- 3. safety.duke.edu [safety.duke.edu]
- 4. osha.gov [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruixibiotech.com [ruixibiotech.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 10. health.qld.gov.au [health.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
